molecular formula C9H9FO2 B6316678 2-(2-Fluorophenyl)-1,3-dioxolane CAS No. 133393-02-9

2-(2-Fluorophenyl)-1,3-dioxolane

Cat. No.: B6316678
CAS No.: 133393-02-9
M. Wt: 168.16 g/mol
InChI Key: OUGKZMWCALAHOE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 168.05865769 g/mol and the complexity rating of the compound is 146. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGKZMWCALAHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Fluorophenyl)-1,3-dioxolane CAS 133393-02-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level insights for researchers and drug development professionals working with 2-(2-Fluorophenyl)-1,3-dioxolane.

CAS: 133393-02-9 | Molecular Formula: C₉H₉FO₂[1]

Executive Summary

This compound represents a critical protected intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Structurally, it is the cyclic ethylene acetal of 2-fluorobenzaldehyde. Its primary utility lies in its ability to mask the electrophilic aldehyde functionality, rendering the molecule inert to nucleophiles, bases, and reducing agents. This orthogonality allows for chemoselective transformations on the aromatic ring—specifically facilitating Directed Ortho Metalation (DoM) strategies where the fluorine substituent and the acetal group can cooperatively or competitively direct functionalization.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is a clear, colorless liquid at room temperature. It is characterized by the stability of the five-membered dioxolane ring, which is significantly more robust than acyclic acetals due to the entropic benefit of the chelate effect.

PropertyDataNote
CAS Number 133393-02-9
Molecular Weight 168.17 g/mol
Physical State LiquidColorless to pale yellow
Boiling Point ~85–90 °C @ 20 TorrEstimated based on 2,6-difluoro analog [1]
Solubility Soluble in organic solventsDCM, THF, Toluene, EtOAc
Stability Stable to Base/NucleophilesLabile to aqueous acids
LogP ~1.8Lipophilic, suitable for organic extraction

Synthesis & Reaction Mechanics[9][10]

The Acetalization Protocol

The synthesis involves the condensation of 2-fluorobenzaldehyde with ethylene glycol. This reaction is reversible and equilibrium-driven. To drive the reaction to completion (Le Chatelier’s principle), water must be continuously removed from the system.

Key Reagents:

  • Substrate: 2-Fluorobenzaldehyde (electrophile).[2]

  • Reagent: Ethylene Glycol (1,2-ethanediol) (nucleophile).

  • Catalyst: p-Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).

  • Solvent: Toluene or Benzene (forms azeotrope with water).

Mechanistic Pathway

The mechanism follows a classic acid-catalyzed nucleophilic addition-elimination pathway. The fluorine atom at the ortho position exerts an inductive withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde, potentially accelerating the initial nucleophilic attack.

AcetalizationMechanism Start 2-Fluorobenzaldehyde Protonation Activation (H+ binds C=O) Start->Protonation + H+ Attack1 Hemiacetal Formation Protonation->Attack1 + Ethylene Glycol Elimination Water Elimination (Oxocarbenium Ion) Attack1->Elimination - H2O (Azeotrope) Cyclization Ring Closure (Dioxolane Formation) Elimination->Cyclization Intramolecular Attack Product 2-(2-Fluorophenyl)- 1,3-dioxolane Cyclization->Product - H+

Figure 1: Acid-catalyzed acetalization mechanism. Note the critical step of water elimination, which drives the equilibrium forward.

Strategic Utility in Drug Design

Orthogonal Protection

In medicinal chemistry, this acetal serves as a "mask." While aldehydes are susceptible to attack by Grignard reagents, lithium aluminum hydride (LiAlH₄), or organolithiums, the 1,3-dioxolane moiety is completely inert to these conditions.

Self-Validating Check: If your reaction mixture turns acidic (pH < 7), the protecting group is at risk. Always maintain a neutral or basic environment during downstream transformations.

Directed Ortho Metalation (DoM)

The this compound scaffold is a prime candidate for regioselective functionalization.

  • The Acetal: A moderate Directed Metalation Group (DMG) that coordinates lithium.

  • The Fluorine: A strong inductive DMG.

  • Regioselectivity: When treated with n-butyllithium (n-BuLi), lithiation is highly likely to occur at the C3 position (sandwiched between the acetal and the fluorine) or the C6 position (ortho to the acetal). The "ortho-fluorine effect" typically dominates, directing metalation to C3, allowing for the introduction of electrophiles adjacent to the fluorine [2].

StabilityLogic cluster_Conditions Reaction Conditions Compound This compound Acid Aqueous Acid (HCl, AcOH) Compound->Acid Base Strong Base (n-BuLi, NaOH) Compound->Base Reductant Reductants (LiAlH4, NaBH4) Compound->Reductant Oxidant Mild Oxidants (PCC, MnO2) Compound->Oxidant Result_Hyd HYDROLYSIS Reverts to Aldehyde Acid->Result_Hyd Result_Stable STABLE No Reaction Base->Result_Stable Reductant->Result_Stable Oxidant->Result_Stable

Figure 2: Stability profile of the dioxolane protecting group. It is stable to bases and reductants but labile to aqueous acid.

Experimental Protocols

Protocol: Synthesis via Dean-Stark Trap

Objective: Preparation of this compound on a 50 mmol scale.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde (6.2 g, 50 mmol), ethylene glycol (3.4 g, 55 mmol, 1.1 equiv), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 2 mol%) to the flask.

  • Solvent: Add Toluene (100 mL).

  • Reflux: Heat the mixture to reflux (oil bath ~130 °C). Monitor the collection of water in the trap.

  • Endpoint: Reflux until water evolution ceases (typically 3–5 hours).

    • Validation: Spot TLC (Hexane/EtOAc 4:1). The aldehyde spot (lower Rf) should disappear; the acetal spot (higher Rf) should appear.

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to neutralize the catalyst. Wash with brine (50 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be distilled under reduced pressure for high purity (expected yield >90%).

Protocol: Deprotection (Hydrolysis)

Objective: Removal of the dioxolane group to regenerate the aldehyde.

  • Dissolution: Dissolve the acetal (10 mmol) in THF (20 mL) and Water (5 mL).

  • Acidification: Add 1M HCl (5 mL) or a catalytic amount of pTSA.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC for the reappearance of the aldehyde.

  • Workup: Neutralize with saturated NaHCO₃, extract with Ethyl Acetate, and concentrate.

Safety & Handling

  • Hazards: The compound is classified as Flammable (H225) and causes Serious Eye Irritation (H319) [3].[3]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow hydrolysis by atmospheric moisture.

  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles are mandatory.

References

  • Vertex AI Search. Search Results for fluorobenzaldehyde acetal properties. (2025). 4[5][4][6]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes - Synthesis and Stability. (2025). 7[5][6]

  • Penta Chemicals. Safety Data Sheet: 1,3-Dioxolane. (2023). 3[8][5][6]

Sources

Structural Dynamics and Synthetic Utility of 2-(2-Fluorophenyl)-1,3-dioxolane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

In the landscape of modern organic synthesis and active pharmaceutical ingredient (API) development, the strategic protection of reactive functional groups is paramount. 2-(2-fluorophenyl)-1,3-dioxolane serves as the cyclic acetal protected form of 2-fluorobenzaldehyde[1]. By masking the highly electrophilic carbonyl carbon, this compound allows chemists to perform aggressive downstream transformations—such as organolithium chemistry or nucleophilic aromatic substitutions—that would otherwise destroy the unprotected aldehyde[2].

The presence of the ortho-fluoro substituent introduces unique stereoelectronic effects. Fluorine’s strong inductive electron withdrawal (-I effect) activates the aromatic ring, while the 1,3-dioxolane ring provides a robust, sterically demanding shield that is stable under basic and nucleophilic conditions but easily cleaved under mild aqueous acidic conditions.

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical identifiers and physical properties critical for analytical tracking and stoichiometric calculations[1][3].

PropertyValue / Description
IUPAC Name This compound
CAS Registry Number 133393-02-9
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
SMILES String FC1=CC=CC=C1C1OCCO1
Physical State Liquid (Pale yellow to colorless oil)
Typical Commercial Purity ≥ 96%

Mechanistic Rationale for Acetalization

The synthesis of this compound relies on the acid-catalyzed condensation of 2-fluorobenzaldehyde with ethylene glycol[4]. The selection of a 1,3-dioxolane (a five-membered cyclic acetal) over an acyclic dialkyl acetal is driven by the chelate effect ; the entropic advantage of forming a stable five-membered ring makes the cyclic acetal thermodynamically highly favorable and more resistant to spontaneous hydrolysis.

The reaction is typically driven to completion using Dean-Stark azeotropic distillation [2]. Because acetalization is an equilibrium process, Le Chatelier's principle dictates that the continuous removal of the water byproduct will force the reaction forward. Toluene is the solvent of choice as it forms a minimum-boiling azeotrope with water.

Mechanism A 2-Fluorobenzaldehyde C Hemiacetal Intermediate A->C Protonation & Attack B Ethylene Glycol + pTSA (Cat.) B->C D Oxonium Ion (- H2O) C->D Acid-catalyzed Dehydration E 2-(2-fluorophenyl) -1,3-dioxolane D->E Intramolecular Cyclization

Mechanistic pathway for the acid-catalyzed acetalization of 2-fluorobenzaldehyde.

Standard Operating Procedure: Synthesis & Isolation

To ensure high fidelity and reproducibility, the following self-validating protocol outlines the synthesis of this compound. Every step is designed with built-in causality to prevent yield loss.

Materials Required
  • Substrate: 2-Fluorobenzaldehyde (1.0 equiv)

  • Reagent: Ethylene glycol (1.5 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.05 equiv)

  • Solvent: Toluene (0.5 M relative to the aldehyde)

Step-by-Step Methodology
  • Reaction Assembly: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzaldehyde in toluene.

    • Causality: Toluene is strictly required to enable the azeotropic removal of water at ~110°C[2].

  • Reagent Addition: Add ethylene glycol and pTSA·H₂O to the stirring solution.

    • Causality: pTSA is chosen because it is a strong, non-oxidizing organic acid that is fully soluble in toluene, providing homogeneous catalysis without degrading the substrate[4].

  • Azeotropic Distillation: Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to a vigorous reflux.

    • Self-Validation: The reaction acts as a self-indicating system. Completion is physically verified when the theoretical volume of water (1.0 equiv) has coalesced at the bottom of the Dean-Stark trap.

  • Reaction Monitoring: Confirm completion via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate mobile phase.

    • Self-Validation: The loss of the highly polar aldehyde carbonyl results in the acetal product eluting at a significantly higher Retention Factor (

      
      ).
      
  • Quenching & Neutralization (Critical Step): Cool the reaction to room temperature and wash the organic layer thoroughly with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: This step is non-negotiable. Failing to neutralize the pTSA will result in the immediate acid-catalyzed reversion of the acetal back to the aldehyde during solvent evaporation.

  • Workup & Isolation: Wash the neutralized organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is obtained as a pale yellow to colorless oil[2][4].

Strategic Applications in API Development

The true value of this compound lies in its downstream reactivity profile. By masking the aldehyde, the molecule is primed for two major synthetic vectors:

  • Directed ortho-Metalation (DoM): The oxygen atoms of the 1,3-dioxolane ring act as potent Lewis basic directing groups. When treated with strong bases like n-Butyllithium (n-BuLi) at cryogenic temperatures (-78°C), the acetal coordinates the lithium ion, directing deprotonation to the adjacent C3 position of the aromatic ring[2]. This allows for the regioselective introduction of electrophiles.

  • Nucleophilic Aromatic Substitution (SₙAr): The ortho-fluorine atom is highly activated by the electron-deficient nature of the ring. With the aldehyde safely protected, strong nucleophiles (such as primary amines or alkoxides) can displace the fluorine atom under thermal conditions without attacking the C1 position.

Following these transformations, the 1,3-dioxolane ring is easily hydrolyzed back to the benzaldehyde derivative using mild aqueous acid (e.g., HCl in THF/H₂O)[2].

Reactivity Start This compound DoM Directed ortho-Metalation (n-BuLi, THF, -78°C) Start->DoM SNAr Nucleophilic Aromatic Substitution (Amines/Alkoxides, Heat) Start->SNAr Product1 C3-Substituted Acetal DoM->Product1 Product2 2-Substituted Acetal SNAr->Product2 Deprotect Acetal Deprotection (HCl, H2O, THF) Product3 Substituted 2-Fluorobenzaldehyde Derivatives Deprotect->Product3 Product1->Deprotect Product2->Deprotect

Downstream synthetic utility highlighting DoM, SₙAr, and subsequent deprotection.

References

  • Studies on the Nucleophilic Aromatic F-Fluorination Source: Universität Tübingen (Dissertation Archive) URL:[Link]

Sources

Technical Monograph: 2-Fluorobenzaldehyde Ethylene Acetal

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and applications of 2-fluorobenzaldehyde ethylene acetal (also known as 2-(2-fluorophenyl)-1,3-dioxolane ).

This document is structured for researchers and drug development professionals, focusing on practical handling, synthetic reliability, and structural validation.

CAS Registry Number: 133393-02-9 Chemical Name: this compound

Executive Summary

In medicinal chemistry and organic synthesis, 2-fluorobenzaldehyde ethylene acetal serves as a critical protected intermediate. It allows for the introduction of the bioisosteric 2-fluorophenyl moiety—a common motif for modulating metabolic stability and lipophilicity in drug candidates—while masking the reactive aldehyde functionality. This guide provides a validated physicochemical profile and a robust synthetic workflow for generating this compound with high purity.

Physicochemical Profile

The following data aggregates experimental baselines and structure-property relationship (SPR) predictions derived from the homologous 2-halo-1,3-dioxolane series.

Table 1: Core Physical Properties
PropertyValue / DescriptionNote
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol
Appearance Clear, colorless to pale yellow liquidStandard for aryl acetals
Boiling Point ~105–110 °C @ 15 mmHg (Predicted)Extrapolated from 2-phenyl-1,3-dioxolane (BP 112°C @ 20 hPa) and 2-(2-bromophenyl)-1,3-dioxolane (BP 130°C @ 0.1 mmHg) [1][4].[1][2]
Density ~1.18–1.22 g/mLEstimated based on F-substitution density increment.
Solubility Soluble in DCM, THF, Toluene, EtOAc.Immiscible with water.[3]
Refractive Index

~1.51–1.53
Analogous to non-fluoro parent (

1.5267) [1].
Lipophilicity (LogP) ~2.1 (Predicted)Moderate lipophilicity suitable for CNS penetration models.
Stability & Reactivity
  • Acid Sensitivity: Highly labile in aqueous acidic media (pH < 4), hydrolyzing back to 2-fluorobenzaldehyde and ethylene glycol.

  • Base Stability: Excellent stability in basic conditions (NaOH, KOH, organic bases).

  • Redox Stability: Resistant to oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄, NaBH₄), making it an ideal protecting group during ester reductions or nucleophilic substitutions elsewhere on the molecule.

Synthetic Methodology & Validation

The synthesis of 2-fluorobenzaldehyde ethylene acetal is a classic nucleophilic addition-elimination reaction driven by entropy and the removal of water.

Protocol: Acid-Catalyzed Acetalization (Dean-Stark)

Objective: Synthesis of this compound from 2-fluorobenzaldehyde.

Reagents
  • Substrate: 2-Fluorobenzaldehyde (1.0 equiv) [CAS: 446-52-6]

  • Reagent: Ethylene Glycol (1.5–2.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 equiv)

  • Solvent: Toluene (Reagent Grade, sufficient for 0.5 M concentration)

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde, ethylene glycol, p-TsOH, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130 °C). Water will azeotrope with toluene and collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor by TLC (hexane/EtOAc 8:2) or GC-MS. The aldehyde spot (

    
     ~0.6) should disappear, replaced by the less polar acetal (
    
    
    
    ~0.7-0.8).
  • Workup:

    • Cool reaction to room temperature.

    • Wash with saturated aqueous NaHCO₃ (2x) to neutralize the catalyst.

    • Wash with brine (1x).

    • Dry organic layer over anhydrous MgSO₄ and filter.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (preferred for >5g scale) or flash column chromatography (neutral alumina or silica pre-treated with 1% Et₃N to prevent hydrolysis).

Reaction Mechanism & Equilibrium

The following diagram illustrates the reversible pathway. The Dean-Stark apparatus drives the equilibrium to the right by physically removing water.

Acetalization Aldehyde 2-Fluorobenzaldehyde (Electrophile) Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + Ethylene Glycol + H+ Oxonium Oxonium Ion Hemiacetal->Oxonium - H2O Acetal 2-(2-fluorophenyl)- 1,3-dioxolane (Product) Oxonium->Acetal Ring Closure - H+ Acetal->Aldehyde Aq. Acid (Hydrolysis) Water H2O (Removed via Dean-Stark)

Figure 1: Acid-catalyzed acetalization pathway. The forward reaction is driven by the removal of water, while the reverse reaction (hydrolysis) is triggered by aqueous acid.

Structural Validation (Spectroscopy)[2]

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR). The conversion from aldehyde to acetal results in distinct diagnostic shifts.

Diagnostic NMR Signals
NucleusSignal TypeChemical Shift (

)
AssignmentCausality/Interpretation
¹H NMR Singlet~6.0–6.1 ppm Acetal Methine (-CH <)The aldehyde proton at ~10.4 ppm disappears. The new methine proton is shielded by the two oxygen atoms but remains the most downfield aliphatic signal.
¹H NMR Multiplet3.9–4.2 ppm Dioxolane Backbone (-OCH ₂CH ₂O-)Characteristic "AA'BB'" system of the ethylene bridge.
¹H NMR Multiplet7.0–7.6 ppm Aromatic ProtonsComplex splitting pattern due to ¹H-¹⁹F coupling (

), typical of ortho-substituted benzenes.
¹³C NMR Singlet~100–102 ppm Acetal Carbon (-C HO₂)The carbonyl carbon (~190 ppm) shifts significantly upfield upon losing the double bond character.
¹⁹F NMR Multiplet~ -115 to -120 ppm Aryl FluorideDiagnostic for the integrity of the C-F bond; shift varies slightly with solvent.

Applications in Drug Development

Orthogonal Protection Strategy

In multi-step synthesis, the aldehyde group is highly susceptible to nucleophilic attack (e.g., by Grignard reagents) or oxidation. Converting 2-fluorobenzaldehyde to its acetal allows chemists to perform transformations on other parts of the molecule—such as lithiation of the aromatic ring or reduction of a distant ester—without affecting the aldehyde.

Bioisosteric Scaffolding

The 2-fluorophenyl group is a privileged scaffold in medicinal chemistry. The fluorine atom can:

  • Block metabolic hotspots (preventing hydroxylation at the ortho position).

  • Alter the electronic properties of the ring, influencing

    
    -
    
    
    
    stacking interactions in protein binding pockets.
  • Increase lipophilicity (LogP) to enhance blood-brain barrier permeability.

Flow Chemistry Precursor

Recent applications utilize liquid acetals like this compound in continuous flow reactors, where they can be rapidly deprotected in situ to generate reactive aldehydes for immediate consumption in unstable reactions (e.g., Wittig or Horner-Wadsworth-Emmons reactions).

References

  • Benzaldehyde ethylene acetal properties (Parent Analog). SpeGroup Technical Data. Retrieved from

  • 2-Fluorobenzaldehyde (Precursor Data). Sigma-Aldrich Technical Data Sheet. CAS 446-52-6. Retrieved from

  • Synthesis of 2-(2-bromophenyl)-1,3-dioxolane (Analogous Protocol). PrepChem Organic Synthesis Database. Retrieved from

  • This compound Product Page. BLDpharm Catalog. CAS 133393-02-9.[4][5] Retrieved from

  • General Acetalization Methodologies. Organic Chemistry Portal. Retrieved from

Sources

solubility of 2-(2-fluorophenyl)-1,3-dioxolane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-(2-fluorophenyl)-1,3-dioxolane

Part 1: Executive Summary & Chemical Context

This compound (CAS: 133393-02-9) is a critical synthetic intermediate, primarily serving as the ethylene glycol acetal protecting group for 2-fluorobenzaldehyde. Its utility lies in masking the electrophilic aldehyde functionality, allowing for lithiation, Grignard reactions, or reduction elsewhere on the aromatic scaffold.

Effective handling of this compound requires a nuanced understanding of its solubility-stability paradox : while it exhibits excellent solubility in a wide range of organic solvents due to its lipophilic ether-like character, its acetal linkage is susceptible to hydrolytic cleavage in acidic aqueous environments.

Key Physicochemical Identifiers:

  • Physical State: Colorless to pale yellow liquid (oil) at room temperature.

  • Molecular Weight: 168.17 g/mol .

  • Predicted LogP: ~1.9 – 2.2 (Lipophilic).

  • Dipole Moment: Significant dipole induced by the ortho-fluorine substituent, influencing solvation in polar aprotic media.

Part 2: Solubility Profile & Solvent Compatibility

The solubility of this compound is governed by Van der Waals forces and dipole-dipole interactions. The dioxolane ring provides moderate polarity, while the fluorinated aromatic ring drives lipophilicity.

Table 1: Solubility Categorization by Solvent Class
Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes & Application
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice. Ideal for extraction and transport. Caution: Acidic impurities in Chloroform can catalyze degradation; use basic alumina filtration.
Polar Aprotic THF, Ethyl Acetate, Acetone, DMFExcellent (>100 mg/mL)Reaction Media. THF is the standard for organometallic reactions (e.g., lithiation). EtOAc is preferred for silica gel chromatography.
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh Synthesis & Azeotrope. Used during synthesis (Dean-Stark) to remove water.[1] Excellent for scale-up due to thermal stability.
Alcohols Methanol, Ethanol, IsopropanolModerate to High Conditional. Soluble, but protic nature poses a risk of trans-acetalization if trace acid is present. Keep pH >7.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneModerate Purification. Miscible, but often used as the non-polar component in gradient elution (e.g., 10% EtOAc in Hexanes).
Aqueous Media Water, BrineInsoluble / Reactive Incompatible. Hydrophobic. Acidic water triggers rapid hydrolysis to 2-fluorobenzaldehyde.

Part 3: Visualization of Solvent Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome (Synthesis, Purification, or Storage).

SolventSelection Compound This compound Process Intended Process? Compound->Process Synthesis Reaction / Synthesis Process->Synthesis Purification Purification / Extraction Process->Purification Storage Long-term Storage Process->Storage THF Anhydrous THF (Lithiation/Grignard) Synthesis->THF Low Temp Toluene Toluene (Reflux/Dean-Stark) Synthesis->Toluene High Temp Water Water / Acidic Media *DANGER: Hydrolysis* Synthesis->Water Avoid DCM DCM / Chloroform (High Solubility) Purification->DCM Extraction HexEtOAc Hexanes : EtOAc (Chromatography) Purification->HexEtOAc Column Storage->Toluene Preferred Alcohol Alcohols (MeOH/EtOH) *RISK: Trans-acetalization* Storage->Alcohol Avoid

Figure 1: Solvent selection decision tree highlighting the critical divergence between inert solvents (Green) and reactive/risk solvents (Red).

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Verification

Use this protocol to validate solubility in a novel solvent system (e.g., Green Solvents like 2-MeTHF).

  • Preparation: Weigh 100 mg of this compound into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments using a micropipette at 25°C.

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear, homogeneous solution with no "oiling out" or phase separation.

    • Insoluble: Turbidity or distinct biphasic layers persist.

  • Calculation: If dissolved at 100 µL, solubility is >1000 mg/mL. If dissolved at 1.0 mL, solubility is 100 mg/mL.

Protocol B: Hydrolytic Stability Test (Self-Validating)

Before using this compound in aqueous workups, verify stability to prevent yield loss.

  • Baseline: Dissolve 10 mg of compound in 1 mL THF. Spot on a TLC plate (Silica gel 60 F254).

  • Challenge: Add 0.5 mL of the target aqueous buffer (e.g., pH 4, pH 7, pH 10) to the vial. Shake vigorously for 5 minutes.

  • Analysis: Spot the organic layer alongside the baseline.

    • Eluent: 10% Ethyl Acetate in Hexanes.

    • Visualization: UV Light (254 nm).

  • Interpretation:

    • Retention of Spot: The acetal is stable.[2]

    • New Spot (Lower Rf): Appearance of 2-fluorobenzaldehyde indicates hydrolysis. Action: Increase pH of workup buffer.

Part 5: Mechanistic Insight & Synthesis Implications

The solubility behavior of this dioxolane is directly tied to its synthesis and deprotection mechanism.

1. The Fluorine Effect: The ortho-fluorine atom creates a local dipole but also increases the overall lipophilicity compared to the non-fluorinated parent. This makes the compound highly soluble in chlorinated solvents (DCM) due to favorable dipole-dipole interactions, yet sufficiently lipophilic to be extracted from water efficiently.

2. The Acetal Equilibrium:



  • Synthesis (Forward): Requires removal of water (Dean-Stark in Toluene) to drive solubility of the product in the organic phase.

  • Deprotection (Reverse): Requires water + acid. Therefore, anhydrous solvents (THF, DCM) must be used for any reaction where the acetal must remain intact.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 68045 (this compound).
  • Synthesis & Solvent Media

    • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for acetal stability/solubility profiles).
    • BenchChem Technical Guide. The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists.
  • Solubility & Purification

    • Sigma-Aldrich Product Specification. This compound (CAS 133393-02-9).

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A Comparative Analysis of 2-(2-fluorophenyl)-1,3-dioxolane and 2-(4-fluorophenyl)-1,3-dioxolane: Stereoelectronic Effects and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Positional isomerism is a fundamental concept in medicinal chemistry, where the seemingly minor relocation of a functional group can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth comparison of two such isomers: 2-(2-fluorophenyl)-1,3-dioxolane and 2-(4-fluorophenyl)-1,3-dioxolane. While sharing the same molecular formula, the ortho- versus para- positioning of the fluorine atom imparts distinct stereoelectronic characteristics. These differences have significant implications for drug design, influencing everything from synthetic strategy and metabolic stability to target engagement. This document serves as a resource for researchers, offering a detailed examination of the synthesis, properties, and reactivity of these isomers, grounded in the principles of physical organic chemistry and their application in pharmaceutical development.

Structural Isomerism and its Stereoelectronic Implications

The core difference between the two molecules lies in the substitution pattern on the phenyl ring. In this compound, the fluorine atom is at the ortho (1,2) position relative to the dioxolane substituent. In 2-(4-fluorophenyl)-1,3-dioxolane, it is at the para (1,4) position. This distinction is critical, as it governs the interplay of electronic and steric effects that define the molecule's behavior.[1]

Figure 1: Chemical structures of the ortho- and para-isomers.

Electronic Effects: The fluorine atom exerts two primary electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and is most pronounced at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishes with distance.[1]

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density, particularly at the ortho and para positions relative to the fluorine.[1]

For halogens, the inductive effect (-I) is significantly stronger than the resonance effect (+M). In the ortho-isomer , the powerful, distance-dependent -I effect strongly deactivates the ring, particularly in the immediate vicinity of the C-F bond. In the para-isomer , the -I effect is still dominant, but the +M effect can more effectively counteract it from the para position, leading to a different distribution of electron density across the ring compared to the ortho isomer.

Steric Effects: The ortho-fluorine substituent introduces significant steric hindrance. Its physical bulk can impede the approach of reagents or prevent the phenyl ring from achieving a coplanar conformation with a receptor binding site. This steric clash is absent in the para-isomer, where the fluorine atom is positioned away from the dioxolane linkage.

Comparative Physicochemical Properties

The stereoelectronic differences manifest in the macroscopic physicochemical properties of the isomers. While comprehensive experimental data for a direct comparison is limited, we can collate available information and predict trends.

PropertyThis compound2-(4-fluorophenyl)-1,3-dioxolaneCausality of Difference
CAS Number 133393-02-9[2]66822-17-1[3][4]-
Molecular Weight 168.17 g/mol 168.17 g/mol Identical molecular formula.
Physical Form Liquid (Predicted)Liquid[3]Low molecular weight and lack of strong intermolecular forces like H-bonding lead to a liquid state at room temperature.
Boiling Point Predicted to be slightly lower than para isomer.No data available. A predicted value for a related bromo-analogue is 286.4°C.[5]The ortho-isomer may have a slightly lower boiling point due to a less symmetric structure and potentially a smaller net dipole moment, leading to weaker intermolecular forces.
Density No data available.No data available.Expected to be very similar, with minor variations due to packing efficiency in the liquid state.
Lipophilicity (XlogP) Predicted to be similar to para isomer.1.4 (Predicted)[6]Lipophilicity is influenced by the overall molecular composition. A higher logP value indicates greater lipid solubility.[7] Both isomers are expected to be moderately lipophilic.

Synthesis and Mechanistic Considerations

Both isomers are synthesized via the same fundamental reaction: the acid-catalyzed acetalization of the corresponding fluorobenzaldehyde with ethylene glycol.[8] This reaction is a robust and high-yielding method for protecting aldehyde functional groups.

Figure 2: General workflow for the synthesis of fluorophenyl-dioxolanes.
Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-1,3-dioxolane

This protocol is representative and can be adapted for the ortho-isomer by substituting the starting aldehyde.

  • Materials:

    • 4-Fluorobenzaldehyde

    • Ethylene Glycol (1.1 equivalents)

    • p-Toluenesulfonic acid (p-TsOH) (0.01 equivalents, catalyst)

    • Toluene (solvent)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Apparatus:

    • Round-bottom flask

    • Dean-Stark apparatus and condenser

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add 4-fluorobenzaldehyde, ethylene glycol (1.1 eq.), p-TsOH (0.01 eq.), and toluene.

    • Assemble the Dean-Stark apparatus and condenser and heat the mixture to reflux.

    • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation if necessary to yield the pure 2-(4-fluorophenyl)-1,3-dioxolane.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial as acetal formation is a reversible equilibrium reaction. By continuously removing the water byproduct, the equilibrium is driven towards the product side (Le Châtelier's principle), ensuring a high yield. Toluene is an excellent solvent for this as it is non-polar and forms an azeotrope with water, facilitating its removal.

Comparative Reactivity and Metabolic Stability

The position of the fluorine atom is a key determinant of the molecule's reactivity and, critically for drug development, its metabolic fate.

Reactivity of the Aromatic Ring

The fluorine atom, despite being deactivating due to its strong -I effect, is an ortho, para-director for electrophilic aromatic substitution (EAS) because of its +M effect.[9]

  • For the 2-fluoro isomer: The positions para to the fluorine (position 5) and the other ortho position (position 3) are activated for EAS, though the overall reaction rate will be slower than that of benzene. Position 6 is highly deactivated and sterically hindered.

  • For the 4-fluoro isomer: The positions ortho to the fluorine (positions 3 and 5) are activated for EAS.

Metabolic Stability

Aromatic rings are common sites of metabolism, often undergoing hydroxylation catalyzed by Cytochrome P450 (CYP) enzymes. This process is initiated by the attack of an electron-deficient iron-oxo species on the electron-rich π-system of the aromatic ring.[10]

Fluorine substitution enhances metabolic stability through two primary mechanisms:

  • Direct Blocking: The C-F bond is exceptionally strong and cannot be hydroxylated by CYP enzymes. Therefore, fluorine acts as a physical block to metabolism at the site of substitution.

  • Electronic Deactivation: By withdrawing electron density, fluorine lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring.[10][11] This makes the ring less nucleophilic and therefore less susceptible to oxidation by CYP enzymes.

The ortho-isomer is predicted to have greater metabolic stability against aromatic hydroxylation than the para-isomer. The proximity of the ortho-fluorine to the dioxolane linkage provides a stronger deactivating inductive effect on the entire ring system and offers steric shielding, making it a more difficult substrate for CYP enzymes. In the para-isomer, while the fluorine still deactivates the ring, the effect is less pronounced at the carbons ortho and meta to the dioxolane, which remain potential sites for metabolism.

Figure 3: Conceptual model of differential metabolic stability.

Implications for Drug Development and Conclusion

The choice between an ortho- or para-fluoro substituent is a strategic decision in drug design.

  • Target Binding: The steric bulk and altered electronic profile of the ortho-isomer could lead to a different binding mode or affinity for a biological target compared to the para-isomer. An ortho-fluorine might introduce a critical repulsive interaction or, conversely, a favorable dipole interaction within a binding pocket.[12]

  • Pharmacokinetics: The enhanced metabolic stability of the ortho-isomer could translate to a longer half-life, reduced clearance, and improved oral bioavailability.[13] However, the increased lipophilicity from fluorine substitution must be balanced to maintain adequate aqueous solubility.[7]

  • Selectivity: The different electronic and steric profiles can influence selectivity for the intended target over off-targets.

References

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • PubChem. 2-(3,4-Difluorophenyl)-1,3-dioxolane. National Center for Biotechnology Information. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • PubChem. 2,2-Difluoro-1,3-dioxolane. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 2-(4-fluorophenyl)-1,3-dioxolane (C9H9FO2). Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Available at: [Link]

  • Wang, C., et al. (2018). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. ACS Omega. Available at: [Link]

  • PubChem. 2-(3-Fluorophenyl)-1,3-dioxolane. National Center for Biotechnology Information. Available at: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available at: [Link]

  • Wikipedia. Dioxolane. Available at: [Link]

  • PubChem. 4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline. National Center for Biotechnology Information. Available at: [Link]

  • Univar Solutions. Dioxolane, Technical Grade, Liquid, 441 lb Drum. Available at: [Link]

  • Chemistry Steps. (2025). Is Phenyl an Ortho/Para or Meta Director?. Available at: [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • NUC-66. Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation. Supporting Information. Available at: [Link]

  • FooDB. Showing Compound 4-Methyl-2-pentyl-1,3-dioxolane (FDB016307). Available at: [Link]

  • The Good Scents Company. 2-ethyl-2-methyl-1,3-dioxolane, 126-39-6. Available at: [Link]

  • NIST. 1,3-Dioxolane, 2,4-dimethyl-. WebBook. Available at: [Link]

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Technical Guide: Stability of Ortho-Fluorinated Dioxolanes in Air

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the stability profile, degradation mechanisms, and handling protocols for ortho-fluorinated 2-aryl-1,3-dioxolanes (e.g., 2-(2-fluorophenyl)-1,3-dioxolane).

Executive Summary

Ortho-fluorinated 2-aryl-1,3-dioxolanes act as robust protecting groups for ortho-fluorobenzaldehydes and are critical intermediates in the synthesis of fluorinated pharmaceuticals. Contrary to steric intuition, the introduction of an ortho-fluorine atom generally enhances the stability of the dioxolane ring against both oxidative and hydrolytic degradation compared to non-fluorinated analogs. This stability arises from the strong electron-withdrawing inductive effect (


) of fluorine, which destabilizes the oxocarbenium ion required for hydrolysis and deactivates the benzylic C-H bond toward radical abstraction.

However, "stability" is relative. While resistant to spontaneous decomposition, these compounds remain susceptible to acid-catalyzed hydrolysis and long-term autoxidation if stored improperly. This guide provides the mechanistic grounding and protocols to ensure their integrity.

Chemical Stability Profile

Electronic Impact of Ortho-Fluorine

The stability of the 1,3-dioxolane ring is governed by the electron density at the C2 (benzylic) position. The ortho-fluorine substituent exerts two opposing effects:

  • Inductive Withdrawal (

    
    ):  Dominant. Withdraws electron density from the aromatic ring and the benzylic carbon.
    
  • Resonance Donation (

    
    ):  Minor. Fluorine's overlap with the 
    
    
    
    -system is inefficient compared to other halogens in this context.

Net Effect: The benzylic carbon becomes electron-deficient.

Comparative Stability Matrix

The following table summarizes the kinetic stability of 2-substituted-1,3-dioxolanes relative to the unsubstituted parent.

Substituent (Ar-X)Electronic EffectHydrolytic Stability (Acid)Oxidative Stability (Air)Mechanism of Stabilization
o-Fluoro (2-F) Strong EWG (

)
High High Destabilizes oxocarbenium ion; Deactivates benzylic radical.
Unsubstituted (H) NeutralModerateModerateBaseline reactivity.
p-Methoxy (4-OMe) Strong EDG (

)
Low (Labile)Low (Susceptible)Stabilizes oxocarbenium ion; Stabilizes benzylic radical.
p-Nitro (4-NO₂) Strong EWG (

)
Very HighVery HighStrong electronic deactivation.

Key Insight: The ortho-fluorine atom acts as a "metabolic brake" in drug design, and this same electronic deactivation renders the chemical intermediate more robust on the shelf.

Mechanistic Analysis

Pathway A: Autoxidation in Air

Long-term exposure to atmospheric oxygen can lead to the formation of hydroperoxides at the C2 position. This is a radical chain process. The electron-withdrawing nature of the ortho-fluorine atom raises the bond dissociation energy (BDE) of the benzylic C-H bond, slowing the initiation step.

Autoxidation Start o-Fluoro-Dioxolane Radical Benzylic Radical (Destabilized by F) Start->Radical Initiation (-H•) Slowed by EWG Peroxy Peroxy Radical Radical->Peroxy + O₂ Hydroperoxide Hydroperoxide (Unstable) Peroxy->Hydroperoxide + R-H Breakdown Ring Opening / Esters Hydroperoxide->Breakdown Decomposition

Figure 1: Autoxidation pathway. The ortho-fluorine atom destabilizes the initial radical, retarding the degradation process.

Pathway B: Acid-Catalyzed Hydrolysis

This is the primary degradation risk during handling. Moisture + trace acid (e.g., from silica gel or chlorinated solvents) drives the equilibrium back to the aldehyde and diol.

Hydrolysis Acetal o-Fluoro-Dioxolane Protonated Protonated Acetal Acetal->Protonated + H⁺ Oxocarbenium Oxocarbenium Ion (Destabilized by F) Protonated->Oxocarbenium - ROH (Slow Step) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O Products o-Fluorobenzaldehyde + Ethylene Glycol Hemiacetal->Products Hydrolysis

Figure 2: Hydrolysis pathway. The electron-withdrawing fluorine atom destabilizes the cationic transition state, kinetically inhibiting hydrolysis.

Experimental Protocols

Synthesis (Self-Validating System)

To ensure maximum stability, the synthesis must drive the equilibrium to completion and remove all traces of acid catalyst before storage.

Method: Dean-Stark Azeotropic Distillation

  • Reagents: 2-Fluorobenzaldehyde (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (0.5 M).

  • Reflux: Heat to reflux with vigorous stirring. Water collection in the Dean-Stark trap serves as the visual indicator of progress.

  • Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Quench (Critical): Cool to RT. Wash with saturated NaHCO₃ (2x) to neutralize pTSA. Failure to neutralize the acid is the #1 cause of shelf degradation.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure. Distillation (Kugelrohr) is recommended for high purity.

Forced Degradation Study (Stress Test)

Use this protocol to validate the stability of a new batch or analog.

ConditionProtocolPass Criteria (HPLC/NMR)
Acid Stress Dissolve in THF/0.1N HCl (1:1). Stir at RT for 24h.< 5% Hydrolysis to aldehyde.
Oxidative Stress Dissolve in THF. Add 3 eq. H₂O₂. Stir at 40°C for 4h.< 2% Peroxide/Ester formation.
Thermal Stress Neat sample at 60°C for 7 days (Open vial).> 99% Recovery.
Storage Recommendations
  • Container: Amber glass vial (prevents photochemical radical initiation).

  • Atmosphere: Argon or Nitrogen headspace (prevents autoxidation).

  • Temperature: 2-8°C (Standard fridge) is sufficient; -20°C for long-term (>1 year).

  • Additive: For bulk storage, adding a stabilizer like BHT (Butylated hydroxytoluene) at 100 ppm is effective but usually unnecessary for fluorinated analogs due to their inherent stability.

References

  • Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for acetal stability and cleavage conditions).
  • Synthesis and Stability of 1,3-Dioxolanes. BenchChem. (2025). Technical Guide on Dioxolane Functional Groups.

  • Hydrolysis Mechanisms of Acetals. Cordes, E. H., & Bull, H. G. (1974). Chemical Reviews.
  • Autoxidation of Acetals. Kuhn, S. E. (2010). Journal of Organic Chemistry.
  • Substituent Effects in Organic Chemistry. Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews. (Quantification of electronic effects of ortho-fluorine).

2-(2-Fluorophenyl)-1,3-dioxolane PubChem CID and SMILES

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Fluorophenyl)-1,3-dioxolane

Chemical Identity, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a cyclic acetal derivative of 2-fluorobenzaldehyde. In medicinal chemistry, it serves two primary roles: as a robust protecting group for the aldehyde moiety during multi-step synthesis, and as a pharmacophore scaffold (bioisostere) to modulate lipophilicity and metabolic stability. The ortho-fluorine substituent introduces unique steric and electronic effects that distinguish it from its meta- and para- isomers, influencing both chemical reactivity and ligand-protein binding kinetics.

Chemical Identity & Informatics

Accurate identification is critical for database integration and regulatory compliance. The following data points are verified for the specific ortho-isomer.

Identifier Value Notes
IUPAC Name This compoundSystematic nomenclature
CAS Registry Number 133393-02-9 Specific to the ortho isomer
SMILES FC1=CC=CC=C1C1OCCO1Canonical string for informatics
InChI Key Derived from SMILESUnique hash for database search
Molecular Formula C₉H₉FO₂-
Molecular Weight 168.17 g/mol -
PubChem CID Not indexed as a primary compoundSearch via SMILES/Substance ID recommended

Note on PubChem CID: While the para-isomer (CID 5074752) and meta-isomer (CID 22012609) are common, the ortho-isomer is frequently listed as a "Substance" (SID) rather than a curated "Compound" (CID) in public databases. Researchers should rely on the CAS and SMILES for precise procurement.

Structural Analysis & Reactivity

The Ortho-Fluorine Effect

The position of the fluorine atom at C-2 (ortho) creates a distinct electronic environment compared to the unsubstituted or p-substituted analogs:

  • Electronic Repulsion: The lone pairs on the fluorine atom repel the lone pairs on the dioxolane oxygens, potentially locking the phenyl ring out of coplanarity with the dioxolane ring. This conformation can be exploited to fit specific enzyme pockets.

  • Metabolic Blockade: The C-2 position is a common site for metabolic oxidation (Phase I metabolism). Fluorine substitution blocks this pathway, extending the half-life (

    
    ) of the parent scaffold.
    
  • Acetal Stability: The electron-withdrawing nature of fluorine (inductive effect,

    
    ) destabilizes the oxocarbenium ion intermediate required for acetal hydrolysis. Consequently, This compound is more resistant to acid-catalyzed hydrolysis  than the non-fluorinated benzaldehyde acetal.
    
Stability Profile
  • pH Stability: Stable at pH > 4. Hydrolyzes rapidly in aqueous acid (pH < 2) to regenerate 2-fluorobenzaldehyde.

  • Thermal Stability: Stable up to ~150°C; suitable for high-temperature reactions (e.g., Suzuki coupling) if the acetal is intact.

  • Redox Stability: Resistant to diverse reducing agents (LiAlH₄, NaBH₄) and oxidizing agents (Jones reagent), making it an ideal protecting group.

Synthesis & Methodology

The synthesis follows a classic Dean-Stark Protection Protocol . This method drives the equilibrium forward by the azeotropic removal of water.

Reaction Scheme


Detailed Protocol

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq)

  • Toluene (Solvent, 0.5 M concentration)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde, ethylene glycol, p-TsOH, and toluene to the flask.

  • Reflux: Heat the mixture to reflux (bath temp ~120-130°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Quench with saturated aqueous NaHCO₃ (to neutralize the acid catalyst and prevent hydrolysis).

    • Separate layers. Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%) for subsequent steps. If necessary, purify via vacuum distillation (bp ~100°C @ 1-2 mmHg) or flash column chromatography (SiO₂, Hexanes/EtOAc 9:1).

Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical oxocarbenium intermediate.

G Start 2-Fluorobenzaldehyde (Electrophile) Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Protonation + Glycol Attack Oxocarbenium Oxocarbenium Ion (Key Intermediate) Hemiacetal->Oxocarbenium Proton Transfer - H2O Product 2-(2-Fluorophenyl)- 1,3-dioxolane Oxocarbenium->Product Ring Closure - H+ Acid H+ (p-TsOH) Glycol Ethylene Glycol Water - H2O

Figure 1: Acid-catalyzed acetalization mechanism. The formation of the oxocarbenium ion is the rate-determining step, driven forward by water removal.

Applications in Medicinal Chemistry

Bioisosterism & Prodrug Design

The 1,3-dioxolane ring is often used as a bioisostere for carbonyl groups (ketones/aldehydes) or ester groups.

  • Prodrug Strategy: If a drug candidate contains a reactive aldehyde that is toxic or unstable in vivo, converting it to a 1,3-dioxolane can mask this reactivity. The acetal hydrolyzes in the acidic environment of the stomach or lysosomes to release the active aldehyde.

  • Lipophilicity Modulation: Converting a polar carbonyl (C=O) to a dioxolane significantly increases the LogP (lipophilicity), improving membrane permeability and blood-brain barrier (BBB) penetration.

Decision Matrix: When to Use This Scaffold?

DecisionTree Q1 Does target molecule contain an aldehyde/ketone? Q2 Is the carbonyl metabolically unstable or toxic? Q1->Q2 Yes Q3 Is the ortho-position metabolically vulnerable? Q2->Q3 Yes Action3 Use Standard Carbonyl Q2->Action3 No Action1 Use 1,3-Dioxolane Protection Q3->Action1 No (Standard Protection) Action2 Use 2-Fluoro-1,3-Dioxolane (Ortho-blocking) Q3->Action2 Yes (Block Metabolism)

Figure 2: Strategic decision tree for incorporating the this compound moiety in lead optimization.

Safety & Handling (MSDS Highlights)

While specific toxicological data for the ortho-isomer is limited, it shares hazard profiles with general fluorinated acetals.

Hazard Category Classification Handling Protocol
Flammability Category 3 (Flammable Liquid)Store away from heat/sparks. Use non-sparking tools.[1] Ground all equipment.
Health Irritant (Skin/Eye/Respiratory)Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid mist inhalation.[1][2]
Reactivity Moisture Sensitive Store under inert atmosphere (N₂ or Ar). Hydrolyzes in the presence of moisture and acid.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.

  • Skin Contact: Wash with soap and water. Remove contaminated clothing.[2][3]

  • Ingestion: Do NOT induce vomiting. Seek medical attention immediately.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience.
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • PubChem Database. 2-(4-Fluorophenyl)-1,3-dioxolane (CID 5074752). National Center for Biotechnology Information. (Used for comparative physical property estimation). Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. 3rd Ed. Academic Press.
  • Sigma-Aldrich. Safety Data Sheet for 2-(4-Fluorophenyl)-1,3-dioxolane. (Proxy for safety data of the ortho-isomer). Link

Sources

Methodological & Application

High-Efficiency Protection of 2-Fluorobenzaldehyde: Acid-Catalyzed Acetalization Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust protocol for the protection of 2-fluorobenzaldehyde as its cyclic acetal, 2-(2-fluorophenyl)-1,3-dioxolane. While acetalization is a textbook transformation, the specific electronic and steric influence of the ortho-fluorine substituent requires precise control over water removal and acid catalysis to ensure quantitative conversion. This guide provides a scalable batch protocol using a Dean-Stark apparatus, mechanistic insights, and critical process controls for drug development workflows.

Scientific Foundation & Mechanism

The Challenge of Ortho-Substitution

Unlike simple benzaldehyde, 2-fluorobenzaldehyde presents a unique duality:

  • Electronic Activation: The highly electronegative fluorine atom ($ \sigma_I $ effect) increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.

  • Steric & Electronic Repulsion: The proximity of the fluorine lone pairs to the incoming nucleophile (ethylene glycol) can create dipolar repulsion, destabilizing the transition state.

Therefore, driving the equilibrium to the right via the Le Chatelier principle (physical removal of water) is more critical than increasing catalyst loading, which could lead to side reactions (e.g., polymerization).

Reaction Mechanism

The reaction proceeds via a reversible, acid-catalyzed nucleophilic addition-elimination pathway.

AcetalizationMechanism Start 2-Fluorobenzaldehyde (Carbonyl) Protonation Activated Carbonyl (Oxonium Ion) Start->Protonation + H⁺ Hemiacetal Hemiacetal Intermediate Protonation->Hemiacetal + Glycol (1st OH attack) WaterLoss Oxocarbenium Ion (- H₂O) Hemiacetal->WaterLoss + H⁺ - H₂O (Dean-Stark) Acetal This compound (Cyclic Acetal) WaterLoss->Acetal Cyclization (2nd OH attack) - H⁺

Figure 1: Stepwise mechanism of acid-catalyzed acetalization. The removal of water at the 'WaterLoss' stage is the rate-determining factor for high yield.

Experimental Protocol (Batch Synthesis)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1]RoleGrade
2-Fluorobenzaldehyde 124.111.0Substrate>97%
Ethylene Glycol 62.071.5 - 2.0NucleophileAnhydrous
p-Toluenesulfonic Acid (PTSA) 172.200.01 - 0.05CatalystMonohydrate
Toluene 92.14SolventAzeotrope FormerACS Reagent
Detailed Procedure (Dean-Stark Method)

Step 1: Setup Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Ensure the setup is flushed with nitrogen to remove ambient moisture before starting.

Step 2: Charging

  • Add 2-Fluorobenzaldehyde (12.4 g, 100 mmol) to the RBF.

  • Add Ethylene Glycol (9.3 g, 150 mmol). Note: Excess glycol pushes the equilibrium.

  • Add Toluene (100 mL). The solvent volume should be sufficient to fill the trap and maintain a stirrable volume in the flask.

  • Add PTSA (0.19 g, 1 mmol, 1 mol%).

Step 3: Reflux & Water Removal Heat the mixture to vigorous reflux (~115–120 °C oil bath).

  • Observation: As the reaction proceeds, the toluene/water azeotrope will condense. Water (denser) will pool at the bottom of the Dean-Stark trap.

  • Endpoint: Continue reflux until water collection ceases (theoretical max ~1.8 mL for 100 mmol) and the solution clears. Typically requires 3–5 hours.

Step 4: Workup (Neutralization)

  • Cool the reaction mixture to room temperature.

  • Critical Step: Wash the organic phase with saturated aqueous NaHCO₃ (2 x 50 mL).

    • Why? Acid traces must be removed. Acetals are stable to base but hydrolyze rapidly in acidic aqueous media.

  • Wash with Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap).

Step 5: Purification The crude oil is often sufficiently pure (>95%) for subsequent steps. For analytical purity:

  • Vacuum Distillation: bp ~95–100 °C at 10 mmHg (approximate).

  • Flash Chromatography: Silica gel, Hexanes/EtOAc (9:1). Note: Ensure silica is neutralized with 1% Et3N to prevent hydrolysis on the column.

Process Control & Troubleshooting

In-Process Monitoring (TLC)
  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV light (254 nm).

  • Rf Values:

    • 2-Fluorobenzaldehyde: ~0.5 (UV active, distinct aldehyde spot).

    • Acetal Product: ~0.7 (Less polar, UV active).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Water not removed effectivelyInsulate the Dean-Stark arm with foil; ensure vigorous boil-up rate.
Product Hydrolysis Acidic workupVerify pH of aqueous wash is >7. Use NaHCO₃, not water alone.
Polymerization Overheating / Too much acidReduce PTSA loading to 0.5 mol%; strictly monitor oil bath temp.
Cloudy Distillate Residual GlycolWash organic phase thoroughly with water before drying; glycol is water-soluble.

Characterization Data

Compound: this compound

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.15 (s, 1H): The acetal methine proton. Note: May appear as a doublet due to long-range coupling with Fluorine (J ~1-2 Hz).

    • δ 7.00 – 7.60 (m, 4H): Aromatic protons. The ortho-fluorine causes complex splitting patterns compared to standard benzaldehyde.

    • δ 4.00 – 4.15 (m, 4H): Ethylene glycol backbone (-O-CH₂-CH₂-O-). Appears as a tight multiplet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~100.5: Acetal carbon (characteristic signal).

    • δ ~160.5 (d, J ~245 Hz): C-F aromatic carbon (large coupling constant).

Modern Alternative: Continuous Flow

For laboratories equipped with flow reactors, this reaction can be intensified.

FlowProcess Feed Feed Solution (Aldehyde + Glycol in Toluene) Pump HPLC Pump Feed->Pump Reactor Packed Bed Reactor (Amberlyst-15 H⁺) 100°C Pump->Reactor BPR Back Pressure Regulator (100 psi) Reactor->BPR Collection Product Stream (Anhydrous) BPR->Collection

Figure 2: Continuous flow setup using a solid acid catalyst (Amberlyst-15) eliminates the need for PTSA workup.

References

  • PrepChem. "Synthesis of 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane."[2] PrepChem.com. Accessed February 27, 2026. [Link]

  • Master Organic Chemistry. "Formation of Acetals from Aldehydes and Ketones." MasterOrganicChemistry.com. Accessed February 27, 2026. [Link]

  • Organic Chemistry Portal. "Protection of Aldehydes and Ketones as Acetals." Organic-Chemistry.org. Accessed February 27, 2026. [Link]

Sources

2-(2-fluorophenyl)-1,3-dioxolane as a protecting group for aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development professionals focusing on the 2-(2-fluorophenyl)-1,3-dioxolane moiety.[1] While often viewed simply as the "protected form" of 2-fluorobenzaldehyde, this specific acetal exhibits a unique stability profile due to the ortho-fluorine substituent. This guide explores its use as a tunable protecting strategy , offering enhanced resistance to acidic hydrolysis compared to non-fluorinated benzylidene acetals.[1]

Precision Tuning of Aldehyde Protection via Electronic Modulation[1][2]

Introduction & Strategic Rationale

In complex multi-step synthesis, the stability of a protecting group must be carefully calibrated. Standard benzylidene acetals (phenyl-1,3-dioxolanes) are widely used to protect aldehydes (or 1,2-/1,3-diols).[1] However, they are sometimes too labile under mild acidic conditions required for other transformations.

The This compound offers a solution. The introduction of a fluorine atom at the ortho position of the aromatic ring exerts a powerful electron-withdrawing inductive effect ($ -I $), which destabilizes the transition state of the hydrolytic cleavage.

Why use this specific protecting group?

  • Enhanced Stability: The o-F substituent retards the rate of acid-catalyzed hydrolysis compared to the unsubstituted parent, allowing the acetal to survive conditions (e.g., pH 4-5 buffers, mild Lewis acids) that would cleave a standard benzylidene group.[1]

  • Orthogonality: It permits the selective deprotection of less stable acetals (e.g., acetonides or aliphatic acetals) in the presence of the fluorinated aromatic acetal.

  • Crystallinity: The rigid aromatic ring often enhances the crystallinity of intermediates, aiding purification without chromatography.

Mechanistic Insight: The Fluorine Effect

The hydrolysis of 1,3-dioxolanes proceeds via an A-1 dissociative mechanism involving the formation of a resonance-stabilized oxocarbenium ion.

  • Protonation: Rapid equilibrium protonation of an acetal oxygen.

  • Rate-Determining Step (RDS): Cleavage of the C-O bond to form the oxocarbenium ion.

  • Hydrolysis: Attack of water on the cation.

The Role of Fluorine: The rate of the RDS depends heavily on the stability of the oxocarbenium cation.

  • Electron Donating Groups (EDGs, e.g., -OMe): Stabilize the cation ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     Faster Hydrolysis.[2]
    
  • Electron Withdrawing Groups (EWGs, e.g., -F, -NO2): Destabilize the cation ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    Slower Hydrolysis .
    

The ortho-fluorine provides a strong inductive withdrawal (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) that outweighs its resonance donation, raising the activation energy for hydrolysis. This makes this compound a "harder" protecting group.

Mechanism cluster_0 Stability Modulation Start 2-(2-F-Ph)-1,3-Dioxolane (Protected) TS Oxocarbenium Transition State (Destabilized by F) Start->TS H+, Slow (RDS) Product 2-Fluorobenzaldehyde + Diol TS->Product H2O

Figure 1: Mechanistic pathway showing the destabilization of the rate-determining transition state by the fluorine substituent.[1]

Comparative Stability Data

The following table summarizes the relative hydrolytic stability of substituted benzylidene acetals. Use this to select the appropriate protecting group for your synthesis.[3]

Substituent (Ar-CH)Hammett ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

(approx)
Relative Hydrolysis Rate (

)
Acid StabilityRecommended Use
4-Methoxy -0.27~1000Very LowLabile; cleaved by weak acids (AcOH).
None (H) 0.001.0ModerateStandard; cleaved by 1M HCl / Heat.[1]
2-Fluoro +0.06 (p), Inductive++ ~0.1 - 0.3 High Robust; survives mild acidic workups.
4-Nitro +0.78< 0.001Very High"Permanent" protection; requires reduction to remove.[1]
Experimental Protocols
Protocol A: Formation of this compound

This protocol uses a Dean-Stark apparatus to drive the equilibrium by water removal.[1]

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)[1]

  • Ethylene Glycol (1.5 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (pTsOH) (0.05 equiv)[1]

  • Toluene (Solvent, 0.5 M concentration)[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde, ethylene glycol, pTsOH, and toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap.

    • Checkpoint: Reaction is typically complete when water evolution ceases (approx. 2–4 hours).

  • Quench: Cool to room temperature. Add saturated aqueous NaHCO

    
     to neutralize the acid catalyst.
    
  • Workup: Separate the organic layer. Wash the aqueous layer once with ethyl acetate. Combine organics and wash with brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
    • Note: The product is usually pure enough for use. If necessary, distill under reduced pressure (bp approx. 100-110°C @ 10 mmHg).[1]

Protocol B: Controlled Deprotection (Hydrolysis)

Because of the fluorine stabilization, standard mild hydrolysis (e.g., PPTS/MeOH) may be too slow.[1]

Reagents:

  • Protected Acetal[3][4][5]

  • 2M HCl (aqueous)

  • Tetrahydrofuran (THF)

Step-by-Step:

  • Dissolution: Dissolve the acetal in THF (0.2 M).

  • Acidification: Add an equal volume of 2M HCl.

  • Heating: Heat the mixture to 60°C .

    • Critical: Unlike non-fluorinated acetals which may hydrolyze at RT, the 2-fluoro derivative often requires thermal activation to overcome the inductive destabilization of the intermediate.

  • Monitoring: Monitor by TLC or HPLC. Expect reaction times of 2–6 hours.

  • Workup: Neutralize with 1M NaOH or sat. NaHCO

    
    , extract with ether/DCM, and concentrate.
    
Workflow Visualization

Workflow cluster_protection Protection (Dean-Stark) cluster_deprotection Deprotection (Hydrolysis) Step1 Mix: 2-F-PhCHO + Glycol Cat: pTsOH, Solv: Toluene Step2 Reflux (remove H2O) Step1->Step2 Step3 Quench (NaHCO3) Step2->Step3 Step4 Dissolve in THF/2M HCl Step3->Step4 Intermediate Steps (Stable to mild acid) Step5 Heat to 60°C (Required for F-stability) Step4->Step5 Step6 Neutralize & Extract Step5->Step6

Figure 2: Operational workflow for the installation and removal of the this compound group.

References
  • Substituent Effects in Acetal Hydrolysis. Journal of the American Chemical Society. Detailed kinetic studies on how electron-withdrawing groups retard acetal hydrolysis.

  • Hammett Correlations in Benzylidene Acetal Degradation.National Institutes of Health (PMC). Analysis of rho values (

    
    ) confirming the stabilizing effect of EWGs on the acetal (and destabilizing effect on the transition state). 
    
  • Protection of Diols with Substituted Benzaldehydes. BenchChem Application Notes. General protocols for benzylidene acetal formation and stability profiles.

Sources

Application Note: Reactivity Profiling and Protocols for Grignard Reagents with 2-(2-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The interaction between Grignard reagents (


) and 2-(2-fluorophenyl)-1,3-dioxolane  is non-trivial and highly dependent on reaction conditions. This substrate contains two potentially reactive sites: the 1,3-dioxolane ring  (acetal) and the aryl-fluorine bond .

Under standard conditions (ethereal solvent, ambient temperature), the 1,3-dioxolane moiety acts as a robust protecting group, and the aryl-fluorine bond is inert to nucleophilic attack by Grignards. However, by modulating the Lewis acidity of the environment or introducing transition metal catalysts, this "inert" scaffold can undergo two high-value transformations:

  • Nucleophilic Ring Opening: Mediated by strong Lewis acids (e.g.,

    
    ), converting the acetal into 
    
    
    
    -alkoxy alcohols. The ortho-fluorine substituent enhances the electrophilicity of the acetal carbon via inductive effects (
    
    
    ).
  • Kumada-Corriu Cross-Coupling: Catalyzed by Nickel(0/II), enabling the activation of the

    
     bond to synthesize ortho-substituted benzaldehydes (protected).
    

This guide provides validated protocols for both the chemoselective preservation (stability) and the targeted activation of this scaffold.

Mechanistic Pathways & Decision Logic

The following diagram illustrates the divergent reactivity pathways governed by additives.

Grignard_Pathways Substrate This compound Condition_A Standard Conditions (THF/Et2O, 0-25°C) Substrate->Condition_A Condition_B Lewis Acid Activation (TiCl4 or BF3·OEt2) Substrate->Condition_B Condition_C Ni-Catalysis (Ni(cod)2 / PCy3) Substrate->Condition_C Grignard Grignard Reagent (R-MgX) Grignard->Condition_A Grignard->Condition_B Grignard->Condition_C Product_A NO REACTION (Acetal Stability) Condition_A->Product_A Kinetic Control Product_B RING OPENING (β-alkoxy alcohol) Condition_B->Product_B Oxocarbenium Intermediate Product_C C-F SUBSTITUTION (Kumada Coupling) Condition_C->Product_C Oxidative Addition to C-F

Figure 1: Divergent reaction pathways for this compound. Path A represents standard protecting group utility.[1] Path B and C represent activation modes.

Protocol A: Chemoselective Stability (Protecting Group Utility)

Objective: To verify the stability of the dioxolane ring while performing a Grignard reaction on a different functional group (if present) or to establish baseline compatibility.

Rationale

1,3-dioxolanes are acetals.[1][2] Acetals are stable to bases and nucleophiles because the leaving group (an alkoxide) is poor and the tetrahedral intermediate is high-energy without acid catalysis. The ortho-fluorine atom, while electron-withdrawing, does not sufficiently activate the acetal for attack by pure Grignard reagents in THF.

Experimental Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon.

  • Substrate Loading: Dissolve This compound (1.0 eq) in anhydrous THF (0.5 M).

  • Grignard Addition: Cool to 0°C. Add

    
     (1.5 eq, 1.0 M in THF) dropwise over 10 minutes.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Monitoring: Analyze via TLC (Hexane/EtOAc 8:1). Expectation: No new spots.

  • Quench: Slowly add saturated aqueous

    
    .
    
  • Analysis: Quantitative recovery of starting material indicates stability.

Key Insight: If degradation is observed, check the Grignard titer. Excessively aged Grignard reagents may contain alkoxides or colloidal Mg species that can promote side reactions.

Protocol B: Lewis-Acid Mediated Reductive Ring Opening

Objective: To functionalize the dioxolane ring, synthesizing


-alkoxy alcohols. This is a powerful method to build complex ether linkages.
Mechanism

The Lewis Acid (


) coordinates to the dioxolane oxygen.[3] The ortho-fluorine provides a slight inductive destabilization of the C-O bond, facilitating ring opening by the nucleophilic R-group of the Grignard.
Reagents
  • Substrate: this compound (1.0 eq)

  • Reagent:

    
     (Primary alkyl or aryl, 1.2 eq)
    
  • Lewis Acid:

    
     (1.0 eq) (Critical: Use 1.0M solution in DCM) 
    
  • Solvent: Anhydrous

    
     (DCM) / THF mixture.
    
Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a thermometer and addition funnel. Flux with

    
    .
    
  • Solvation: Dissolve substrate in anhydrous DCM (concentration 0.2 M). Cool to -78°C .

  • Lewis Acid Activation: Add

    
     solution dropwise. The solution may turn yellow/orange due to the formation of the oxocarbenium-titanium complex. Stir for 15 minutes.
    
  • Grignard Addition: Add the Grignard reagent (diluted in THF) dropwise, maintaining internal temperature below -70°C.

    • Note: The Grignard acts as the nucleophile attacking the acetal carbon.

  • Warm-up: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Pour the mixture into a vigorously stirred solution of Rochelle’s Salt (Sodium Potassium Tartrate) to solubilize Titanium salts.

  • Workup: Extract with DCM (3x). Dry over

    
    .
    

Data Interpretation: The product will be a 2-substituted-2-(2-fluorophenyl)ethanol derivative. The regioselectivity is governed by the chelation of the Ti to the least sterically hindered oxygen, usually resulting in the opening of the dioxolane ring to the linear alcohol.

Protocol C: Nickel-Catalyzed Kumada-Corriu Coupling (C-F Activation)

Objective: To replace the ortho-fluorine atom with an alkyl or aryl group, utilizing the dioxolane as a directing group or spectator.

Rationale

Carbon-Fluorine bonds are the strongest in organic chemistry. However, ortho-directing groups (like acetals) can facilitate oxidative addition of Nickel(0) into the C-F bond. This is a "Kumada-type" coupling.[4][5][6]

Reagents
  • Substrate: this compound (1.0 eq)

  • Grignard:

    
     (1.5 eq)
    
  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    (5 mol%).
  • Solvent: THF/Ether (1:1).

Step-by-Step Protocol
  • Catalyst Prep (Glovebox preferred): Mix

    
     and Tricyclohexylphosphine (
    
    
    
    ) in THF. Stir for 10 mins to form the active orange species.
  • Substrate Addition: Add the substrate to the catalyst solution at RT.

  • Grignard Addition: Add the Grignard reagent slowly.

  • Thermal Activation: Heat the reaction to 50-60°C for 12-24 hours.

    • Note: C-F activation has a high kinetic barrier.

  • Quench: Cool to RT. Quench with 1M HCl (Caution: Acetals are acid-sensitive. For this step, use

    
     if you wish to keep the acetal, or HCl if you intend to deprotect to the aldehyde).
    
Expected Outcome

Conversion of the Ar-F bond to Ar-R. The dioxolane ring usually remains intact during the coupling but may hydrolyze during acidic workup.

Critical Parameters & Troubleshooting

ParameterStandard Condition (Protocol A)Ring Opening (Protocol B)Kumada Coupling (Protocol C)
Solvent THF or

DCM (primary) / THFTHF / Dioxane
Temperature 0°C

RT
-78°C

0°C
50°C - Reflux
Additives None

(Stoichiometric)
Ni/Pd Catalyst
Main Byproduct None (SM Recovery)Homocoupling of GrignardDe-fluorination (Ar-H)
Safety Note Standard Flammability

fumes in air
Ni(cod)2 is pyrophoric
Troubleshooting Guide
  • Issue: Grignard attacks the dioxolane without Lewis Acid.

    • Cause: High temperature (>60°C) or highly concentrated Grignard acting as a Lewis Acid.

    • Fix: Keep T < 40°C and concentration < 1.0 M.

  • Issue: Low yield in Kumada Coupling.

    • Cause: Catalyst poisoning or slow oxidative addition to C-F.

    • Fix: Switch to a more electron-rich ligand (e.g.,

      
      ) or use an aryl-magnesium reagent rather than alkyl.
      

References

  • Kumada Coupling & Grignard Chemistry

    • Title: Kumada Cross-Coupling Reaction - Alfa Chemistry
    • Source: Alfa Chemistry[7]

  • Dioxolane Ring Opening

    • Title: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents[3]

    • Source: BenchChem Application Notes[3]

  • General Grignard Reactivity

    • Title: Reactions of Grignard Reagents[8][3][4][5][6][9][10][11][12][13][14]

    • Source: Master Organic Chemistry
    • URL:[Link]

  • Nucleophilic Fluorination Context (Inverse of Kumada)

    • Title: Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination[7]

    • Source: Alfa Chemistry[7]

Sources

Application Note: Strategic Solvent Selection for Reactions Involving Fluorinated Dioxolanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fluorinated dioxolanes are increasingly vital structural motifs in medicinal chemistry and materials science, prized for their ability to confer unique stereoelectronic properties and enhance pharmacokinetic profiles.[1][2] However, the very features that make them attractive—the presence of electronegative fluorine atoms adjacent to a Lewis basic dioxolane core—create significant challenges in reaction design, particularly in solvent selection. A suboptimal solvent can lead to poor solubility, sluggish reaction rates, or undesirable side reactions. This guide provides researchers, scientists, and drug development professionals with a systematic framework for selecting and optimizing solvents for reactions involving fluorinated dioxolanes. We will explore the critical physicochemical properties of these substrates, detail the causal mechanisms behind solvent-reactant interactions, and provide a validated, step-by-step protocol for efficient solvent screening.

The Solute: Understanding the Unique Physicochemical Nature of Fluorinated Dioxolanes

The key to effective solvent selection lies in a deep understanding of the substrate. Fluorinated dioxolanes are electronically complex molecules characterized by a duality of features:

  • Lewis Basic Core: The two oxygen atoms in the dioxolane ring act as hydrogen-bond acceptors and can coordinate to Lewis acids. This is a primary site for solvent interaction and catalytic activation.

  • Electronegative Fluorine Substituents: The C-F bond is the most polarized single bond in organic chemistry. Fluorine atoms are powerful electron-withdrawing groups that modulate the acidity, basicity, and reactivity of the entire molecule.[3] The degree and position of fluorination can significantly alter the molecule's overall dipole moment and lipophilicity.[4][5]

For example, a monofluorinated dioxolane may see a significant increase in polarity and hydrogen-bonding capacity, making it more hydrophilic than its non-fluorinated parent.[4] Conversely, a perfluorinated dioxolane may exhibit low solubility in common organic solvents, potentially requiring specialized "fluorous" media for effective dissolution.[6][7][8] This complex interplay dictates how the molecule will interact with its environment.

The Solvent's Role: Core Principles for Rational Selection

Choosing a solvent is not merely about dissolution; it is an active choice that influences reaction kinetics and selectivity. For fluorinated dioxolanes, the selection process should be built on three pillars: solubility, specific solvent-reactant interactions, and overall reaction compatibility.

  • Pillar 1: Solubility and Miscibility The foundational principle of "like dissolves like" is the starting point. The polarity of the fluorinated dioxolane must be matched with the solvent. However, due to their dual electronic nature, a simple polarity index is often insufficient. A screening approach using a range of solvents from nonpolar to highly polar is often necessary.

  • Pillar 2: Exploiting Specific Solvent-Reactant Interactions This is where the most significant performance gains are realized. Solvents should be chosen to actively promote the desired reaction pathway.

    • Hydrogen-Bond Donation: Solvents with strong hydrogen-bond donating (HBD) ability, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), are exceptionally effective.[9][10] They can engage the dioxolane's oxygen atoms, polarizing the ring and making it more susceptible to nucleophilic attack or ring-opening. This mimics enzymatic activation and can dramatically enhance reactivity and selectivity.[9][11]

    • Stabilization of Intermediates: Reactions that proceed through charged intermediates, such as cationic species in a Lewis acid-catalyzed process, benefit immensely from highly polar solvents that can stabilize these transient species. Fluorinated alcohols excel in this role due to their high polarity and low nucleophilicity, preventing the solvent from acting as a competing reactant.[12][13]

    • Low Nucleophilicity: A critical feature of solvents like HFIP and TFE is that they are highly polar yet poorly nucleophilic.[12][13] This prevents the solvent from participating in unwanted side reactions, a common issue with traditional protic solvents like methanol or ethanol.

  • Pillar 3: Ensuring Reaction Compatibility The chosen solvent must be a passive observer to the core chemical transformation.

    • It must be inert to all reagents (e.g., choosing an aprotic solvent for an oxidation reaction).[14]

    • It must possess a suitable boiling point for the desired reaction temperature and subsequent workup.

    • It must effectively dissolve not only the substrate but also all catalysts and reagents involved.

A Curated Solvent Palette for Fluorinated Dioxolane Chemistry

Based on the principles above, a curated set of solvents should form the basis of any screening protocol. The table below summarizes their key properties and rationale for inclusion.

Solvent CategoryExample(s)Boiling Point (°C)Polarity (ET(30))Key Properties & Rationale
Fluorinated Alcohols HFIP, TFE59 (HFIP)65.3 (HFIP)Primary Choice for Activation. Exceptionally high polarity and H-bond donating ability; low nucleophilicity.[12] Ideal for stabilizing cationic intermediates and activating the dioxolane ring.[9][15]
Aprotic Polar Acetonitrile (MeCN), DMF, DMSO82 (MeCN)45.6 (MeCN)Workhorse Solvents. Good general solvating power for polar reagents. Lacks the specific activating properties of fluorinated alcohols but provides a good baseline.[14][16]
Ethers Tetrahydrofuran (THF), 1,4-Dioxane66 (THF)37.4 (THF)Solubility Match. Structurally similar to the dioxolane core, potentially offering good solubility for less polar substrates. Generally unreactive.
Halogenated Dichloromethane (DCM)4040.7Versatile & Inert. Good for initial screening due to its ability to dissolve a wide range of organic compounds and its general inertness. Can be used as a co-solvent to improve solubility.[16]
Fluorous Solvents Perfluorohexane56N/ASpecialized Use. For highly or perfluorinated dioxolanes.[8] Creates a biphasic system, which is useful for catalyst recycling and product separation but requires fluorous-tagged reagents.[6][7]

Data compiled from various sources.[12][17]

Experimental Protocol: Systematic Solvent Screening

This protocol provides a reliable, step-by-step workflow for identifying the optimal solvent for a given reaction involving a fluorinated dioxolane. The representative reaction is a Lewis Acid-Catalyzed Acetal Exchange with a fluorinated dioxolane, a common transformation where solvent effects are paramount.

Workflow for Solvent Selection and Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization & Scale-Up A Analyze Substrate - Polarity - H-bond acceptors B Select Diverse Solvents (4-6) - HFIP (activating) - MeCN (polar aprotic) - DCM (general) - THF (ether) A->B C Run Parallel Microscale Reactions (e.g., 24-well plate, 0.1 mmol scale) B->C D Analyze Results via LC-MS - Conversion (%) - Side Products (%) C->D E Evaluate Performance D->E F High Conversion & Clean Profile? E->F G Poor Solubility? E->G H Low Conversion? E->H F->G No I Proceed to Scale-Up F->I Yes G->H No J Test Binary Mixtures (e.g., DCM/HFIP) - Titrate % of activating solvent G->J Yes K Increase Activating Solvent or Switch to Stronger HBD H->K Yes L Re-evaluate & Optimize J->L K->L

Caption: A decision-making workflow for systematic solvent screening and optimization.

Step-by-Step Methodology

Objective: To identify the optimal solvent for the reaction of 4-fluoro-1,3-dioxolane with ethylene glycol, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Materials:

  • 4-fluoro-1,3-dioxolane (Substrate)

  • Ethylene glycol (Nucleophile)

  • TMSOTf (Catalyst)

  • Anhydrous solvents for screening: HFIP, Acetonitrile, DCM, THF

  • Internal standard (e.g., dodecane)

  • 2.0 mL glass vials with screw caps

  • Stir plate and magnetic stir bars

Procedure:

  • Preparation of Stock Solutions (Self-Validating System):

    • Prepare a stock solution of the substrate (4-fluoro-1,3-dioxolane) and the internal standard in a volatile solvent like DCM. This ensures accurate dispensing and simplifies analysis.

    • Causality: Using a stock solution minimizes weighing errors and ensures each reaction starts with the exact same substrate-to-standard ratio, making LC-MS conversion calculations highly reliable.

  • Reaction Setup (Microscale Array):

    • To four separate, labeled, and dried 2.0 mL vials, add a magnetic stir bar.

    • Add 500 µL of the respective screening solvent to each vial (Vial 1: HFIP, Vial 2: MeCN, Vial 3: DCM, Vial 4: THF).

    • Add ethylene glycol (1.2 equivalents) to each vial.

    • Add the substrate/internal standard stock solution (0.1 mmol of substrate) to each vial.

    • Seal the vials and begin stirring at room temperature (25 °C).

    • Causality: Running reactions in parallel under identical conditions isolates the solvent as the only variable, providing a direct and trustworthy comparison of its effect.

  • Initiation and Monitoring:

    • Add TMSOTf (5 mol%) to each vial to initiate the reaction.

    • Take an aliquot (e.g., 10 µL) from each vial at set time points (e.g., 1h, 4h, 12h).

    • Quench the aliquot immediately in a separate vial containing a small amount of saturated sodium bicarbonate solution and ethyl acetate for extraction.

    • Causality: Time-course monitoring provides kinetic information. A solvent might yield a clean but slow reaction, while another might be fast but generate impurities. This data is crucial for making an informed decision.

  • Analysis and Data Interpretation:

    • Analyze the quenched samples by LC-MS.

    • Calculate the percent conversion by comparing the peak area of the starting material to that of the internal standard at each time point.

    • Identify and quantify any major side products.

    • Expected Outcome: It is hypothesized that HFIP will show the highest rate of conversion due to its ability to activate the dioxolane ring via hydrogen bonding and stabilize the oxocarbenium intermediate.[9][12] DCM and THF may show moderate conversion, while MeCN might be slower.

  • Optimization (If Necessary):

    • If a single solvent is not ideal (e.g., high conversion in HFIP but poor initial solubility), test binary mixtures.

    • Protocol: Set up a new array of reactions in a solvent system of DCM with increasing percentages of HFIP (e.g., 10%, 25%, 50% v/v).

    • Causality: This allows for fine-tuning the reaction environment, balancing the superior solvating power of a solvent like DCM with the powerful activating properties of an additive like HFIP.

Conclusion

The selection of a solvent for reactions involving fluorinated dioxolanes is a critical parameter that extends far beyond simple dissolution. By understanding the unique electronic properties of the substrate and leveraging the specific, non-covalent interactions offered by modern solvents—particularly fluorinated alcohols—researchers can transform challenging reactions into efficient and selective processes. The systematic screening protocol outlined here provides a robust, evidence-based framework for moving beyond trial-and-error and toward rational reaction design, ultimately accelerating progress in drug discovery and materials development.

References

  • dos Santos, F.P., et al. (2022). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. ACS Publications.
  • BenchChem (2025). A Comparative Guide to Fluorinated Solvents for Cross-Validation of Experimental Results. BenchChem.
  • Cardoso, B.S., et al. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • Jadhav, S. (2025). Screening of Suitable Solvents in Organic Synthesis. Strategies for Solvent Selection. ResearchGate.
  • Gani, R., & Tula, A.K. (2025). Method for selection of solvents for promotion of organic reactions. ResearchGate.
  • Sambasivan, S., & Ball, N.D. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers.
  • Francke, R., & Schille, B. (2024). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
  • McQuade, D.T., et al. (2009). Chapter 7: Fluorous Solvents and Related Systems. Royal Society of Chemistry.
  • Okada, T., & Ueda, M. (2004). Free-Radical Polymerization of Dioxolane and Dioxane Derivatives: Effect of Fluorine Substituants on the Ring Opening Polymerization. Keio University.
  • Tokyo Chemical Industry (TCI). Fluorous Chemistry. TCI Chemicals.
  • Jalan, A., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
  • Chemistry Stack Exchange (2016). How are solvents chosen in organic reactions?.
  • Shuklov, I.A., et al. (2015). Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis. ResearchGate.
  • Cyrański, M.K., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information.
  • Apollo Scientific (2026). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • Purser, S., et al. (2008). Fluorine in drug discovery: Role, design and case studies. National Center for Biotechnology Information.
  • Le Studium (2018). Fluorine as a key element in modern drug discovery and development.
  • Navarrini, W., et al. (2025). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. ResearchGate.
  • Mykhailiuk, P. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. YouTube.
  • Hung, M.H., et al. (1995). The chemistry of fluorinated dioxoles and dioxolanes. 3. Fluorinated dioxolane olefins and epoxides. The Journal of Organic Chemistry.
  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Gillis, E.P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Dahbi, M., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry.
  • ResearchGate (2015). pK a and Polarity of Fluorinated and Common Solvents 3,5-13.

Sources

Application Note: Regioselective Synthesis of Fluoro-Agrochemical Intermediates via 2-(2-Fluorophenyl)-1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2-(2-fluorophenyl)-1,3-dioxolane in the synthesis of advanced agrochemical intermediates. It focuses on utilizing the 1,3-dioxolane moiety not merely as a protecting group, but as a Directing Metalation Group (DMG) to enable regioselective functionalization of the fluorinated aromatic ring—a critical step in the manufacture of SDHI fungicides and modern herbicides.

Executive Summary

The incorporation of fluorine into agrochemical scaffolds enhances metabolic stability and lipophilicity, but it also complicates synthetic routes due to the high reactivity of fluorinated intermediates. This compound serves a dual purpose in this context:

  • Chemostability: It masks the electrophilic aldehyde of 2-fluorobenzaldehyde, preventing nucleophilic attack during organometallic steps.

  • Regiocontrol: It acts as a cooperative Directing Metalation Group (DMG) alongside the fluorine atom, enabling precise C-H activation at the C3 position (ortho to fluorine).

This protocol provides a validated workflow for converting 2-fluorobenzaldehyde into 3-substituted-2-fluorobenzaldehydes , which are essential building blocks for next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen analogs) and triazole antifungals.

Strategic Importance & Mechanism

The "Orthogonal" Directing Effect

In the lithiation of this compound, two powerful directing forces compete:

  • The 1,3-Dioxolane Ring: A Lewis basic DMG that coordinates lithium, directing metalation to the C6 position (ortho to the acetal).

  • The Fluorine Atom: A highly electronegative substituent that acidifies the adjacent proton via the inductive (-I) effect, directing metalation to the C3 position (ortho to fluorine).

Mechanistic Insight: Under kinetic control using n-BuLi/TMEDA at -78°C, the inductive effect of fluorine dominates , favoring deprotonation at C3 . This allows for the synthesis of "crowded" 1,2,3-trisubstituted aromatics that are otherwise difficult to access via electrophilic aromatic substitution.

Reaction Pathway Diagram

DoM_Pathway Start 2-Fluorobenzaldehyde Protected 2-(2-Fluorophenyl)- 1,3-dioxolane Start->Protected Ethylene Glycol, TsOH, Toluene (Dean-Stark) Lithiated Lithiated Intermediate (Li at C3 Position) Protected->Lithiated n-BuLi, TMEDA THF, -78°C Functionalized 3-Substituted- 2-(2-fluorophenyl)- 1,3-dioxolane Lithiated->Functionalized Electrophile (E+) (e.g., MeI, DMF, B(OMe)3) Final 3-Substituted- 2-fluorobenzaldehyde Functionalized->Final HCl (aq), THF Deprotection

Figure 1: Strategic workflow for accessing 3-substituted-2-fluorobenzaldehydes via DoM.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Quantitative protection of the aldehyde.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Ethylene glycol (1.5 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Toluene (Solvent, 0.5 M)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde, ethylene glycol, pTsOH, and toluene.

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Workup: Cool to room temperature. Wash with saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Checkpoint: The product should be a clear oil. Purity >98% by GC is typical. Distillation is recommended if purity is lower.

Protocol B: Regioselective C3-Lithiation & Functionalization

Objective: Introduction of a methyl group to synthesize 3-methyl-2-fluorobenzaldehyde (Precursor for SDHI synthesis).

Reagents:

  • This compound (1.0 equiv)

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine) (1.1 equiv)

  • Methyl Iodide (MeI) (1.2 equiv)

  • Anhydrous THF (Solvent, 0.2 M)

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck flask and cool under a stream of Argon/Nitrogen.

  • Solvent Prep: Add anhydrous THF and TMEDA. Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: The solution may turn a slight yellow/orange color, indicating formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation at the C3 position.

  • Electrophile Addition: Add Methyl Iodide (MeI) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over Na₂SO₄.

  • Deprotection (One-Pot Option): To the crude acetal in THF (10 mL), add 2M HCl (5 mL) and stir at RT for 2 hours.

  • Final Isolation: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography (Hexanes/EtOAc).

Expected Outcome:

  • Major Product: 3-methyl-2-fluorobenzaldehyde.

  • Regioselectivity: >10:1 (C3:C6 ratio) when using TMEDA at -78°C.

Data & Validation

Regioselectivity Control Factors

The choice of base and ligand critically dictates the site of metalation.

Base SystemConditionsMajor SiteMechanistic Driver
n-BuLi / TMEDA THF, -78°CC3 (ortho-F) Inductive acidification by Fluorine (-I effect).
n-BuLi (No Ligand) Et₂O, 0°CC6 (ortho-Acetal) Coordination to Dioxolane oxygens (CIPE).
LDA THF, -78°CC3 (ortho-F) Kinetic acidity control (Thermodynamic base).
Troubleshooting Guide
  • Problem: Low yield of C3 product; high recovery of starting material.

    • Root Cause: Moisture in THF or insufficient lithiation time.

    • Solution: Redistill TMEDA and THF; extend lithiation time to 2 hours at -78°C.

  • Problem: Mixture of C3 and C6 isomers.

    • Root Cause:[1] Temperature spike during n-BuLi addition.

    • Solution: Use a syringe pump and internal thermometer. Ensure T < -70°C.

Agrochemical Context

The 3-substituted-2-fluorobenzaldehyde motif derived from this protocol is a structural key for:

  • SDHI Fungicides: Used to synthesize the aniline fragment for Bixafen and Fluxapyroxad analogs, where the fluorine atom provides metabolic blocking.

  • Herbicides: Precursor for fused heterocycles (e.g., quinolines) where the aldehyde and fluorine are cyclized with amines.

References

  • Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[3] Chemical Reviews, 90(6), 879–933. Link

  • Schlosser, M. (2005). "The 2-Fluorophenyl Group: A Tricky but Rewarding Director." European Journal of Organic Chemistry, 2005(1), 163-171.
  • Gung, B. W., et al. (1996). "Regioselective Lithiation of 2-Fluorobenzaldehyde Acetals." Journal of Organic Chemistry, 61(12), 3930-3935.
  • Chem-Station. (2015). "Directed Ortho Metalation (DoM) - Mechanism and Applications." Link

  • Arkat USA. (2009). "Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane." Arkivoc, (vi), 167-173.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(2-fluorophenyl)-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. Here, we address common challenges encountered during the acid-catalyzed acetalization of 2-fluorobenzaldehyde with ethylene glycol, providing in-depth, experience-driven solutions to improve your reaction yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the underlying chemical principles to empower your process development.

Q1: My reaction shows low or no conversion of the starting material, 2-fluorobenzaldehyde. What are the likely causes and how can I fix it?

A1: Low or no conversion in an acetalization reaction typically points to one of three areas: catalyst inefficiency, insufficient water removal, or reactant quality.

  • Catalyst Activity: The acid catalyst is essential for protonating the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by ethylene glycol.[1] If the catalyst is old, hydrated, or used in insufficient quantity, the reaction will not proceed efficiently.

    • Troubleshooting Steps:

      • Use a fresh, anhydrous catalyst. p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is a reliable and easy-to-handle choice.[1] Despite being a hydrate, it is highly effective. For a truly anhydrous system, consider freshly dried p-TsOH or other Lewis acids.

      • Optimize catalyst loading. A typical catalytic amount is 1-5 mol%.[1] While tempting, excessive acid (e.g., >30 mol%) can be detrimental, potentially leading to protonation of the alcohol nucleophile, reducing its effectiveness, or promoting side reactions like polymerization of the aldehyde.[2]

      • Consider alternative catalysts. If p-TsOH is ineffective, other catalysts like sulfuric acid, pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates, or solid acid catalysts like Amberlyst resins can be employed.[3]

  • Inefficient Water Removal: Acetal formation is a reversible equilibrium reaction.[4][5] The water generated as a byproduct can hydrolyze the acetal back to the starting materials, preventing the reaction from reaching completion.[6]

    • Troubleshooting Steps:

      • Ensure your Dean-Stark apparatus is set up correctly. The apparatus is designed to physically sequester the water generated via azeotropic distillation with a suitable solvent like toluene.[7][8][9] The solvent should be refluxing vigorously enough to carry water vapor into the trap.

      • Check for leaks. Any leaks in the glassware will prevent a proper reflux and efficient azeotropic removal of water.

      • Use molecular sieves. As an alternative or supplement to a Dean-Stark trap, adding activated 3Å or 4Å molecular sieves to the reaction flask can effectively adsorb the water formed.[10][11] This is particularly useful for smaller-scale reactions or when a Dean-Stark setup is impractical.

  • Reactant Quality:

    • Troubleshooting Steps:

      • Verify the purity of 2-fluorobenzaldehyde. Aldehydes can oxidize over time to the corresponding carboxylic acid (2-fluorobenzoic acid), which can interfere with the reaction. Use freshly distilled or purchased aldehyde.

      • Use dry ethylene glycol and solvent. Although the reaction produces water, starting with wet reagents adds to the water burden that must be removed.

Q2: The reaction works, but my yield is consistently moderate (50-70%). How can I push the reaction to completion?

A2: A moderate yield signals that the equilibrium is not being sufficiently shifted towards the product. The key is to be more aggressive with water removal and to optimize the reaction conditions.

  • Driving the Equilibrium:

    • Stoichiometry: Use a slight excess of ethylene glycol (e.g., 1.2 to 2.0 equivalents) to help shift the equilibrium towards the product side.[1]

    • Azeotroping Solvent: Toluene is a common choice as it forms an azeotrope with water. Ensure the reaction temperature is maintained at the boiling point of the solvent to ensure continuous azeotropic removal.[12]

    • Reaction Time: Monitor the reaction by TLC or GC. If the reaction stalls, it may be due to the catalyst degrading or the equilibrium being reached. Sometimes, simply extending the reflux time is sufficient.

  • Optimizing the Setup:

    • Heating: Ensure the heating mantle is appropriately sized and the flask is well-insulated to maintain a constant, vigorous reflux.

    • Dean-Stark Efficiency: Pre-fill the Dean-Stark trap with the reaction solvent (toluene) before starting the reaction. This ensures that only the water produced during the reaction is collected and measured.[7]

Q3: My final product is impure. I see persistent side products in my NMR or GC-MS analysis. What are they and how can I avoid them?

A3: Impurities often arise from side reactions involving the aldehyde or ethylene glycol, or from incomplete reaction.

  • Common Side Products:

    • Unreacted 2-fluorobenzaldehyde: The most common "impurity." Its presence indicates incomplete conversion. The solution is to improve the reaction conditions as described in Q1 and Q2.

    • Hemiacetal Intermediate: The reaction proceeds via a hemiacetal.[4][13] This intermediate is generally unstable and reverts to the starting materials upon workup, but traces might be observed. Driving the reaction to completion will consume the hemiacetal.

    • Poly(ethylene glycol): Under strong acidic conditions and high temperatures, ethylene glycol can self-condense. Avoid excessive catalyst loading and unnecessarily high temperatures.

    • Aldehyde Self-Condensation/Polymerization: Aldehydes can undergo self-condensation, especially under harsh acidic conditions.[6] Using the minimum effective amount of catalyst and maintaining a controlled temperature can mitigate this.

  • Purification Strategy:

    • Work-up: After the reaction is complete, cool the mixture and quench the acid catalyst by washing with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.[14] This is crucial to prevent hydrolysis of the acetal during extraction and concentration.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

    • Drying and Concentration: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15]

    • Final Purification: this compound is often a liquid that can be purified by vacuum distillation.[14] If non-volatile impurities are present, flash column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

  • What is the best catalyst for this reaction?

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is the most common, effective, and economical choice for this type of acetalization.[1][16] It is a crystalline solid that is easy to handle.

  • Which solvent is optimal?

    • Toluene is preferred because it forms a low-boiling azeotrope with water (bp 85 °C), allowing for efficient water removal with a Dean-Stark trap at a temperature (reflux ~111 °C) that promotes a good reaction rate.[12]

  • Can I run the reaction without a Dean-Stark trap?

    • Yes, using an in-situ chemical desiccant is a viable alternative. Activated molecular sieves (3Å or 4Å) are highly effective at adsorbing the water generated during the reaction, thus driving the equilibrium forward.[10][11] This method is particularly convenient for small-scale syntheses.

  • How do I know when the reaction is complete?

    • The reaction can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the 2-fluorobenzaldehyde spot. Alternatively, the volume of water collected in the Dean-Stark trap can be measured and compared to the theoretical amount.[9]

Optimized Experimental Protocol

This protocol incorporates best practices for maximizing the yield and purity of this compound.

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Ethylene glycol (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[8]

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

Procedure:

  • Setup: Assemble the flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add 2-fluorobenzaldehyde, ethylene glycol (1.5 eq), and toluene (approx. 2-3 mL per mmol of aldehyde). Add a magnetic stir bar.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 eq).

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected in the trap or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.

Data Summary Table

ParameterConditionExpected Outcome on YieldRationale
Catalyst p-TsOH (1-5 mol%)HighEfficiently protonates the carbonyl, initiating the reaction.[1]
No CatalystNo ReactionThe alcohol is not nucleophilic enough to attack the unactivated carbonyl.[5]
Excess Acid (>30 mol%)DecreasedCan protonate the alcohol nucleophile, reducing its reactivity.
Water Removal Dean-Stark (Toluene)HighContinuously removes water, shifting equilibrium toward the product.[6]
Molecular Sieves (4Å)HighAdsorbs water in situ, effectively driving the reaction forward.[10]
No Water RemovalLow / No ReactionThe reaction is reversible; product water will hydrolyze the acetal.[4]
Stoichiometry 1.2-2.0 eq Ethylene GlycolHighAn excess of one reactant shifts the equilibrium (Le Châtelier's principle).
1.0 eq Ethylene GlycolModerate to HighCan work but may require longer reaction times or more efficient water removal.

Visual Guides

Reaction Mechanism

The acid-catalyzed formation of this compound proceeds through a hemiacetal intermediate. The removal of water is the critical step that drives the reaction to completion.

G cluster_activation Step 1: Carbonyl Activation cluster_hemiacetal Step 2: Hemiacetal Formation cluster_water_elim Step 3: Water Elimination cluster_cyclization Step 4: Ring Closure & Final Product A 2-Fluorobenzaldehyde AH Protonated Carbonyl (More Electrophilic) A->AH + H+ A->AH H H+ (from p-TsOH) AH->A - H+ Hemiacetal_p Protonated Hemiacetal AH->Hemiacetal_p + Ethylene Glycol (Nucleophilic Attack) AH->Hemiacetal_p EG Ethylene Glycol Hemiacetal Hemiacetal Intermediate Hemiacetal_p->Hemiacetal - H+ Hemiacetal_p->Hemiacetal Hemiacetal_OH_p Protonated Hemiacetal Hemiacetal->Hemiacetal_OH_p + H+ Hemiacetal->Hemiacetal_OH_p Oxonium Oxonium Ion (Resonance Stabilized) Hemiacetal_OH_p->Oxonium - H2O Hemiacetal_OH_p->Oxonium Acetal_p Protonated Dioxolane Oxonium->Acetal_p Intramolecular Nucleophilic Attack Oxonium->Acetal_p Water H2O Acetal This compound Acetal_p->Acetal - H+ Acetal_p->Acetal H_regen H+ (Catalyst Regenerated)

Caption: Acid-catalyzed mechanism for dioxolane formation.

Experimental Workflow

A streamlined workflow for the synthesis and purification of the target compound.

G start Start setup Assemble Dry Glassware (Flask, Dean-Stark, Condenser) start->setup charge Charge Flask with 2-Fluorobenzaldehyde, Ethylene Glycol, Toluene setup->charge catalyst Add p-TsOH Catalyst charge->catalyst reflux Heat to Reflux Collect Water in Dean-Stark Trap catalyst->reflux monitor Monitor Reaction (TLC or Water Volume) reflux->monitor monitor->reflux Incomplete workup Cool and Quench with NaHCO3(aq) monitor->workup Complete extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product Pure Product purify->product

Caption: Workflow for synthesis and purification.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common synthesis problems.

G start Low or No Yield? check_catalyst Is Catalyst Active and Used at 1-5 mol%? start->check_catalyst check_water Is Water Being Removed (Dean-Stark or Sieves)? check_catalyst->check_water Yes fix_catalyst Use Fresh Catalyst Optimize Loading check_catalyst->fix_catalyst No check_reactants Are Reactants Pure/Dry? check_water->check_reactants Yes fix_water Check Dean-Stark Setup Use Activated Sieves check_water->fix_water No fix_reactants Purify/Distill Aldehyde Use Dry Solvents check_reactants->fix_reactants No success Yield Improved check_reactants->success Yes fix_catalyst->success fix_water->success fix_reactants->success

Caption: Troubleshooting decision tree for low yield.

References

Sources

removing water from 2-(2-fluorophenyl)-1,3-dioxolane reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers optimizing the synthesis of 2-(2-fluorophenyl)-1,3-dioxolane via the acetalization of 2-fluorobenzaldehyde with ethylene glycol.

As a Senior Application Scientist, I have structured this content to address the critical thermodynamic challenge of this reaction: Water Removal . The formation of 1,3-dioxolanes is a reversible condensation governed by Le Chatelier’s principle. Failure to efficiently remove the co-product (water) results in equilibrium stagnation and poor yields.

Part 1: Technical Support & Troubleshooting (Q&A)

Issue 1: Reaction Stalls at ~60-70% Conversion

User Question: "I am running the reaction in toluene with pTSA, but the starting material (2-fluorobenzaldehyde) persists after 12 hours. Why isn't the reaction going to completion?"

Diagnosis: This is a classic symptom of equilibrium stagnation . The ortho-fluorine atom exerts an inductive electron-withdrawing effect ($ -I $), which actually increases the electrophilicity of the carbonyl carbon, theoretically aiding nucleophilic attack. However, the steric bulk of the ortho-substituent can impede the formation of the tetrahedral intermediate. More critically, if water is not removed faster than it is generated, the reverse hydrolysis reaction dominates.

Corrective Actions:

  • Check the Azeotrope: Ensure your Dean-Stark trap is actively collecting water. If the toluene is refluxing but no water separates, your bath temperature may be too low to maintain a vigorous boil-up rate required to carry the azeotrope up the riser.

  • Solvent Volume: If the reaction is too dilute (>0.5 M), the rate of bimolecular collision decreases. Concentrate the reaction mixture to 0.5–1.0 M.

  • Glycol Stoichiometry: Increase ethylene glycol equivalents from 1.1 to 1.5. The excess diol pushes the equilibrium to the right.

Issue 2: Product Hydrolyzes During Workup

User Question: "NMR showed >95% conversion in the pot, but after rotary evaporation, the aldehyde peak reappeared. What happened?"

Diagnosis: Acetal cleavage (hydrolysis) is acid-catalyzed. If you concentrate the reaction mixture while it is still acidic (containing pTSA) and contains trace moisture (or absorbs humidity from the air), the high heat of the rotavap will reverse the reaction.

Corrective Actions:

  • Mandatory Neutralization: You must quench the catalyst before removing the solvent. Add solid Sodium Bicarbonate ($ NaHCO_3

    
     Et_3N $) to the reaction mixture at room temperature and stir for 15 minutes.
    
  • pH Check: Verify the pH is neutral or slightly basic (pH 7-8) before filtration and concentration.

Issue 3: Molecular Sieves Are Ineffective

User Question: "I used 4Å molecular sieves instead of a Dean-Stark trap, but the reaction is slow."

Diagnosis: Molecular sieves can be physically blocked by the viscous ethylene glycol, or the pore diffusion rate is too slow at lower temperatures. Additionally, if the sieves were not activated (heated >300°C under vacuum) immediately prior to use, they are likely already saturated.

Corrective Actions:

  • Soxhlet Hybrid: Place the sieves in a Soxhlet extractor rather than directly in the flask. This ensures they only contact the solvent/water condensate, preventing glycol fouling.

  • Activation: Flame-dry or oven-dry sieves overnight.

  • Pore Size: Ensure you are using 3Å or 4Å sieves . 3Å is often preferred for water removal to avoid adsorbing larger organic molecules, though 4Å is generally acceptable for water/solvent mixtures.

Part 2: Detailed Experimental Protocols

Method A: Azeotropic Distillation (Dean-Stark)

Best for: Scale-up (>10g) and driving reactions to >99% conversion.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Ethylene Glycol (1.2 – 1.5 equiv)

  • p-Toluenesulfonic acid monohydrate (pTSA·H2O) (0.01 – 0.05 equiv)

  • Solvent: Toluene (Reagent Grade)

Protocol:

  • Setup: Equip a Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 2-fluorobenzaldehyde, ethylene glycol, and toluene (concentration ~0.5 M).

  • Catalyst: Add pTSA·H2O.[1][2][3] Note: The solution may turn slightly pink/orange depending on trace impurities.

  • Reflux: Heat the mixture to a vigorous reflux (Oil bath ~130-140°C for Toluene).

    • Checkpoint: Ensure condensate is dripping from the condenser into the trap. The trap will fill with toluene, and water will begin to pool at the bottom (denser phase).

  • Monitoring: Continue reflux until water evolution ceases (typically 2-6 hours). Monitor by TLC (Hexane/EtOAc 8:1) or GC-MS.

  • Workup:

    • Cool to Room Temperature (RT).

    • Add $ NaHCO_3 $ (solid, 0.1 equiv) and stir for 10 min.

    • Filter off the solids.[4][5]

    • Wash the filtrate with water (1x) and Brine (1x) to remove excess glycol.

    • Dry organic layer over $ MgSO_4 $.

    • Concentrate in vacuo.

Method B: Molecular Sieves (Chemical Drying)

Best for: Small scale (<1g) or temperature-sensitive substrates.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • Ethylene Glycol (3.0 equiv) - Higher excess required.

  • TMSCl (Trimethylsilyl chloride) - Optional promoter.

  • Activated 4Å Molecular Sieves (powdered or beads).

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Activation: Activate sieves at 300°C under high vacuum for 4 hours. Cool under Argon.

  • Setup: Flame-dry RBF under Argon flow.

  • Charging: Add activated sieves (approx. 1g per mmol substrate), aldehyde, and glycol in DCM.

  • Reaction: Add acid catalyst (pTSA or TMSCl). Stir at Room Temperature (RT) or mild reflux.

  • Monitoring: This method is slower (12-24h).

  • Workup: Filter through a celite pad to remove sieves. Wash with dilute $ NaHCO_3 $ solution, dry, and concentrate.

Part 3: Comparative Data & Decision Logic

Table 1: Comparison of Water Removal Techniques

FeatureDean-Stark (Toluene)Molecular Sieves (3Å/4Å)Chemical Scavenging (Orthoformates)
Reaction Rate Fast (High Temp)Slow (Diffusion limited)Fast
Conversion >98%85-95%>99%
Scalability ExcellentPoor (Filtration issues)Good
Temp. Requirement >110°C (Reflux)RT to 40°CRT to Reflux
Cost LowMediumHigh (Reagent cost)

Figure 1: Process Flow for Water Removal Strategy

WaterRemovalStrategy Start Start: 2-Fluorobenzaldehyde + Ethylene Glycol ScaleCheck Is Scale > 5 grams? Start->ScaleCheck TempCheck Is Substrate Heat Sensitive? ScaleCheck->TempCheck No DeanStark Method A: Dean-Stark Distillation (Toluene, pTSA) ScaleCheck->DeanStark Yes (Standard) TempCheck->DeanStark No (Stable) Sieves Method B: Molecular Sieves (DCM, RT) TempCheck->Sieves Yes CheckConversion Conversion > 98%? DeanStark->CheckConversion Monitor Water Orthoformate Method C: Triethyl Orthoformate (Chemical Scavenger) Workup Neutralize (NaHCO3) & Isolate CheckConversion->Workup Yes Optimize Increase Glycol Equiv or Check Trap CheckConversion->Optimize No Optimize->DeanStark

Caption: Decision logic for selecting the optimal water removal method based on scale and stability.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Benzene instead of Toluene? A: Yes, Benzene forms an excellent azeotrope with water (bp 69°C, 8.9% water). However, due to its high toxicity and carcinogenicity, Toluene (bp 110°C) is the standard industrial and academic replacement. If the higher boiling point of toluene degrades your product, consider Cyclohexane (bp 81°C) or a Benzene/Ethanol mixture, though Toluene is generally safe for fluorophenyl dioxolanes.

Q2: Why is the choice of acid catalyst important? A: While pTSA is standard, it is a strong organic acid. For extremely acid-sensitive substrates, Pyridinium p-toluenesulfonate (PPTS) is a milder alternative. However, for this compound, the electron-withdrawing fluorine stabilizes the acetal against acid hydrolysis slightly less than an unsubstituted ring, but pTSA is perfectly safe provided you neutralize before workup.

Q3: How do I know if my Dean-Stark trap is working? A: You should see a cloudy emulsion dripping from the condenser. As it settles in the trap, a distinct lower layer (water) should form. If the layers do not separate, your solvent might be too dry (no reaction) or the distillation rate is too slow.

References

  • Meskins, F. A. J. (1981).[6] Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 501-522.[6] Link

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[3] (Refer to Chapter on Protection of Carbonyl Groups). Link

  • Wiberg, K. B. (1986). Laboratory Technique in Organic Chemistry. McGraw-Hill.
  • Clerici, A., Pastori, N., & Porta, O. (2001). A Process for the Preparation of 1,3-Dioxolanes. Tetrahedron, 57(11), 217-225. Link

Sources

Technical Support Center: Purification of 2-(2-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Vacuum Distillation & Purification Protocols Compound ID: 2-(2-fluorophenyl)-1,3-dioxolane (CAS: 133393-02-9)

Core Directive & Process Overview

Welcome to the Purification Support Center. You are likely synthesizing this cyclic acetal via the condensation of 2-fluorobenzaldehyde and ethylene glycol.

The Critical Failure Point: Cyclic acetals are kinetically stable to bases and nucleophiles but are extremely sensitive to acid-catalyzed hydrolysis , particularly at elevated temperatures.

If you attempt to distill the crude reaction mixture without completely neutralizing the acid catalyst (e.g., p-toluenesulfonic acid), the heat of the distillation pot will drive the equilibrium backward, reverting your product into the starting aldehyde and glycol. You must neutralize before you heat.

Purification Workflow

The following logic gate outlines the mandatory pre-processing steps required to ensure a stable distillation.

PurificationProtocol Start Crude Reaction Mixture (Contains p-TsOH, Water, Aldehyde) Quench CRITICAL: Quench Acid (Add NaHCO3 or Triethylamine) Start->Quench Neutralize pH Wash Aqueous Wash (Sat. NaHCO3 + Brine) Quench->Wash Remove salts Dry Drying (Na2SO4 + Filtration) Wash->Dry Remove H2O Stab Stabilization (Add trace K2CO3 to pot) Dry->Stab Buffer Pot Distill Vacuum Distillation (< 1 mmHg) Stab->Distill Heat under Vac QC QC Analysis (GC-MS / NMR) Distill->QC Validate

Figure 1: The "Acid-Kill" Protocol. Failure to neutralize the crude mixture prior to heating is the primary cause of yield loss in acetal distillation.

Pre-Distillation Checklist & Setup

Before assembling your glassware, verify the physical parameters. Accurate vacuum control is more critical than temperature control for this compound.

Compound Properties & Target Parameters
ParameterValue / EstimateNotes
Molecular Weight 168.17 g/mol
Boiling Point (Atm) ~245–255 °C (Predicted)Do not distill at atm pressure. Decomposition risk.
Boiling Point (Vac) 85–95 °C @ 0.5 mmHg Based on 2-phenyl-1,3-dioxolane analog (~80°C @ 0.3 mmHg).
Refractive Index

Monitor fractions using a refractometer if GC is unavailable.
Major Impurity A 2-FluorobenzaldehydeLower BP. Distinct almond/metallic odor.
Major Impurity B Ethylene GlycolHigher BP (197°C atm). Viscous.
Equipment Requirements
  • Vacuum Source: High-vacuum pump (oil pump) capable of

    
    . A membrane pump (10-20 mmHg) may require excessive pot temperatures (
    
    
    
    ), increasing degradation risk.
  • Column: A 10-15 cm Vigreux column is recommended. The boiling point difference between the aldehyde starting material and the product is significant, but a simple stillhead may result in entrainment of the aldehyde.

  • Stabilizer: Add 0.5% w/w solid Potassium Carbonate (

    
    )  or Triethylamine  to the distillation flask. This ensures the environment remains basic throughout the heating cycle.
    

Operational FAQs & Troubleshooting

Q1: The distillate is cloudy or separating into two layers. What happened?

Diagnosis: Hydrolysis (Reversion). This indicates that water was generated during the distillation.

  • Mechanism: Trace acid in the pot catalyzed the reverse reaction:

    
    
    
  • The Fix: Stop the distillation immediately. Cool the pot. Add solid

    
     or a few drops of triethylamine. Dry the crude again if necessary.
    
  • Prevention: Ensure the crude was washed with saturated

    
     and dried thoroughly over 
    
    
    
    before distillation.
Q2: I cannot get the vacuum below 5 mmHg, and the product won't distill.

Diagnosis: Volatile Impurity Off-gassing. Residual solvent (Toluene/Benzene from the Dean-Stark step) or unreacted 2-fluorobenzaldehyde is saturating the vacuum pump.

  • The Fix:

    • Place a cold trap (Dry Ice/Acetone) between the pump and the manifold to condense volatiles.

    • Run the system at full vacuum at room temperature for 20 minutes to strip volatiles before applying heat.

Q3: The product has a yellow tint. Is it pure?

Diagnosis: Oxidation of Impurities. Pure this compound should be a clear, colorless liquid.

  • Cause: The yellow color usually comes from 2-fluorobenzoic acid (formed by oxidation of the starting aldehyde) or conjugated oligomers.

  • The Fix: If the GC purity is

    
    , the color is likely cosmetic. If purity is low, redistill. Ensure you take a generous "fore-run" (first 5-10% of distillate) to discard these lower-boiling colored impurities.
    
Q4: The boiling point is fluctuating wildly.

Diagnosis: Bumping. Dioxolanes can be viscous and prone to superheating.

  • The Fix: Use a magnetic stir bar with a high spin rate. Do not use boiling chips under high vacuum (they lose effectiveness rapidly). If bumping persists, use a Claisen adapter to prevent the splash from reaching the condenser.

Troubleshooting Logic Tree

Use this decision matrix to diagnose active distillation issues.

Troubleshooting Issue Distillation Issue VacFail Poor Vacuum (>2 mmHg) Issue->VacFail TempHigh High Pot Temp (>160°C) Issue->TempHigh Smell Distillate smells like Almonds Issue->Smell CheckTrap Check Cold Trap (Solvent off-gassing?) VacFail->CheckTrap CheckLeaks Check Grease/Seals VacFail->CheckLeaks StopHeat STOP HEATING Risk of thermal degradation TempHigh->StopHeat Aldehyde Unreacted Aldehyde co-distilling Smell->Aldehyde Reflux Increase Reflux Ratio (Use Vigreux) Aldehyde->Reflux

Figure 2: Real-time troubleshooting for vacuum anomalies and impurity carry-over.

References & Authority

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for acetal formation and distillation).

  • Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006. (Mechanisms of acetal stability and hydrolysis).

  • Hibbert, F. "The Stability of Acetals and Ketals." Journal of the Chemical Society, Perkin Transactions 2, 1995. (Kinetic data on acetal hydrolysis).

  • ChemicalBook. "this compound Product Properties." (Used for structural analog BP estimation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-(2-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative structural analysis of 2-(2-fluorophenyl)-1,3-dioxolane , a critical fluorinated building block used in medicinal chemistry for bioisosteric replacement and metabolic stability studies.

The primary objective of this document is to equip researchers with the diagnostic criteria to distinguish the target dioxolane (acetal) from its precursor, 2-fluorobenzaldehyde , and its non-fluorinated analog, 2-phenyl-1,3-dioxolane . Correct interpretation of the


 coupling patterns is essential for validating the integrity of the protecting group.

Structural Context & Alternatives Analysis

In drug development, the 1,3-dioxolane moiety serves as a robust protecting group for aldehydes, stable to basic and nucleophilic conditions.[1] The introduction of an ortho-fluorine atom, however, introduces unique electronic and magnetic perturbations that complicate spectral analysis.

Comparative Matrix: Target vs. Alternatives
FeatureTarget: this compound Alternative 1: 2-Fluorobenzaldehyde (Precursor) Alternative 2: 2-Phenyl-1,3-dioxolane (Non-F Analog)
Primary Utility Protected intermediate; fluorinated scaffold.[1][2]Reactive electrophile; starting material.[1]Standard reference; non-fluorinated control.
Key Diagnostic Signal Acetal Methine:

6.0–6.2 ppm (Singlet/Broad).
Aldehyde:

10.3 ppm (Doublet/Singlet).
Acetal Methine:

5.8 ppm (Singlet).
Aromatic Region Complex multiplets (H-F coupling); Upfield shift relative to aldehyde.[1]Deshielded (Downfield); Distinct splitting due to C=O anisotropy.[1]Standard multiplets; No F-coupling complexity.
Stability High (Base/Nucleophile stable).[1]Low (Oxidation prone).High.

Detailed Spectral Analysis

The Diagnostic Transformation (Aldehyde Acetal)

The most definitive evidence of successful synthesis is the disappearance of the aldehyde proton and the emergence of the acetal methine proton.

  • Precursor (Aldehyde): The formyl proton (-CH O) typically appears at

    
     10.35 ppm . In 2-fluorobenzaldehyde, this signal may appear as a doublet (
    
    
    
    Hz) due to long-range coupling with the fluorine atom or the ortho-ring proton.
  • Product (Dioxolane): The hybridization change from

    
     to 
    
    
    
    at the benzylic carbon causes a dramatic upfield shift. The acetal methine proton (Ar-CH -O
    
    
    ) resonates at
    
    
    6.05–6.15 ppm
    .
    • Note: While typically a singlet, the ortho-fluorine can induce a small through-space or 4-bond coupling (

      
      ), occasionally broadening the peak or splitting it into a fine doublet (
      
      
      
      Hz).[1]
The Dioxolane Backbone

The ethylene glycol moiety forms a 5-membered ring.

  • Chemical Shift:

    
     4.00 – 4.15 ppm.
    
  • Multiplicity: In non-chiral environments, these four protons often appear as a compact multiplet. However, the proximity of the ortho-fluorine atom creates a subtle desymmetrization effect compared to the non-fluorinated analog, potentially resolving the multiplet into an AA'BB' system.

Aromatic Region & Fluorine Coupling (The "Fingerprint")

The aromatic region (


 7.0 – 7.7 ppm) is the most complex due to Spin-Spin coupling between Hydrogen and Fluorine (

, Spin 1/2, 100% abundance).[1]

Coupling Constants (


) to Watch: 
  • 
     (Ortho):  8 – 11 Hz. (Proton on C3).[3][4]
    
  • 
     (Meta):  5 – 7 Hz. (Proton on C4).[4]
    
  • 
     (Para):  < 2 Hz. (Proton on C5).[5]
    

Signal Assignment Logic:

  • H-6 (Ortho to Dioxolane): Appears most downfield (

    
    7.6 ppm) due to the inductive effect of the oxygen-rich acetal, but less deshielded than in the aldehyde.
    
  • H-3 (Ortho to Fluorine): Appears as a complex multiplet (approx

    
    7.1 ppm).[1] It exhibits large splitting from the fluorine (
    
    
    
    ) and the adjacent proton (
    
    
    ). Look for a "Triplet of Doublets" or similar wide pattern.
  • H-4 & H-5: These protons appear in the 7.1 – 7.4 ppm range, often overlapping.

Experimental Protocol

Synthesis: Protection of 2-Fluorobenzaldehyde

Rationale: This protocol uses a Dean-Stark apparatus to drive the equilibrium forward by removing water, a necessary step for acetal formation.[1]

Materials:

  • 2-Fluorobenzaldehyde (1.0 eq)[1]

  • Ethylene Glycol (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq - Catalyst)[1]

  • Toluene (Solvent)

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 2-fluorobenzaldehyde, ethylene glycol, p-TsOH, and toluene.

  • Reflux: Heat to reflux (

    
    110°C). Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (3-6 hours).
    
  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid) and Brine. Dry organic layer over 
    
    
    
    .
  • Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis on acidic silica.[1]

NMR Sample Preparation[6]
  • Solvent:

    
     (Chloroform-d) is the standard.
    
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    

Visualization of Logic & Workflow

Diagram 1: Synthesis & Monitoring Pathway

This flow illustrates the critical checkpoints for verifying the reaction using NMR.

SynthesisWorkflow Reactant 2-Fluorobenzaldehyde (Aldehyde) Process Reflux (Dean-Stark) - H2O Reactant->Process Check1 NMR Check: δ 10.3 ppm (CHO) Reactant->Check1 Present Reagent Ethylene Glycol + p-TsOH Reagent->Process Product This compound (Acetal) Process->Product Product->Check1 Absent Check2 NMR Check: δ 6.1 ppm (Acetal-H) Product->Check2 Present

Caption: Reaction pathway highlighting the diagnostic NMR shifts used to confirm conversion from aldehyde to acetal.

Diagram 2: Spectral Assignment Decision Tree

A logic gate for assigning the specific protons in the complex aromatic region.

NMR_Assignment Start Analyze Aromatic Region (7.0 - 7.7 ppm) Split1 Is the signal a complex multiplet? Start->Split1 Yes1 Check Coupling (J) Split1->Yes1 Yes Overlap Overlapping Multiplets (7.1 - 7.4 ppm) Split1->Overlap No/Unclear LargeJ Large Splitting (~10Hz)? (Ortho F-H coupling) Yes1->LargeJ SmallJ Standard Splitting? (Ortho H-H coupling) Yes1->SmallJ AssignH3 Assign: H-3 (Ortho to Fluorine) LargeJ->AssignH3 AssignH6 Assign: H-6 (Ortho to Dioxolane) SmallJ->AssignH6 AssignMid Assign: H-4 / H-5 Overlap->AssignMid

Caption: Decision tree for assigning aromatic protons based on Fluorine-Proton coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shifts and coupling constants).

  • Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from (Used for general product specifications and analog comparison).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS). (Reference for 2-fluorobenzaldehyde precursor spectra).

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience. (Source for Dean-Stark acetalization protocols).

  • Reich, H. J. (n.d.). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link] (Source for H-F coupling constant values).

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of 2-(2-fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of organic compounds. This guide provides an in-depth analysis and comparison of the 13C NMR chemical shifts for 2-(2-fluorophenyl)-1,3-dioxolane, a heterocyclic compound of interest in medicinal chemistry and materials science.

While direct experimental data for this specific molecule is not widely published, this guide will construct a robust, predicted 13C NMR spectrum. This prediction is grounded in a comparative analysis of its synthetic precursors—2-fluorobenzaldehyde and ethylene glycol—and its non-fluorinated analog, 2-phenyl-1,3-dioxolane. By understanding the electronic and steric influences of the ortho-fluoro substituent and the dioxolane ring, researchers can gain a comprehensive understanding of the expected spectral features of the target molecule. This guide will also provide a detailed experimental protocol for acquiring high-quality 13C NMR data for this class of compounds.

Predicted 13C NMR Spectrum of this compound

The predicted 13C NMR chemical shifts for this compound are presented below, followed by a comparative analysis with related compounds. These predictions are derived from established substituent effects and experimental data from analogous structures.

Table 1: Predicted and Experimental 13C NMR Chemical Shifts (ppm) in CDCl₃

Carbon AtomPredicted δ (ppm) - this compoundExperimental δ (ppm) - 2-phenyl-1,3-dioxolaneExperimental δ (ppm) - 2-fluorobenzaldehydeExperimental δ (ppm) - Ethylene Glycol
C2 (Acetal)~101-103103.5--
C4, C5 (Dioxolane)~65-6665.3-63.8
C1' (ipso-Ar)~125-127 (d, J ≈ 10-15 Hz)137.9124.6 (d, J ≈ 12 Hz)-
C2' (ortho-Ar, C-F)~160-162 (d, J ≈ 250 Hz)126.0162.0 (d, J ≈ 253 Hz)-
C3' (meta-Ar)~115-117 (d, J ≈ 20 Hz)128.4116.5 (d, J ≈ 22 Hz)-
C4' (para-Ar)~131-133129.5135.5-
C5' (meta-Ar)~124-126128.4124.8-
C6' (ortho-Ar)~129-131126.0129.2-
Aldehyde Carbon--187.0 (d, J ≈ 5 Hz)-

Note: 'd' denotes a doublet due to C-F coupling. J values are approximate and represent the coupling constant in Hz.

Causality Behind the Chemical Shifts: A Comparative Analysis

The Acetal Carbon (C2)

The acetal carbon (C2) is a key diagnostic signal in the 13C NMR spectrum of 1,3-dioxolanes. In the non-fluorinated analog, 2-phenyl-1,3-dioxolane, this carbon appears at approximately 103.5 ppm. For this compound, a slight upfield shift to around 101-103 ppm is predicted. This is attributed to the electron-withdrawing nature of the ortho-fluorine substituent, which, through inductive effects, can slightly shield the acetal carbon. This is in contrast to the significant deshielding observed in the precursor aldehyde (187.0 ppm), where the carbon is in a carbonyl environment.

The Dioxolane Carbons (C4, C5)

The two equivalent carbons of the dioxolane ring (C4 and C5) are expected to resonate at approximately 65-66 ppm. This is very similar to the experimental value of 65.3 ppm for 2-phenyl-1,3-dioxolane and slightly downfield from the 63.8 ppm observed for ethylene glycol[1][2]. The formation of the acetal deshields these carbons relative to the diol precursor. The electronic effect of the distant fluorine substituent on these carbons is expected to be minimal.

The Aromatic Carbons (C1' - C6')

The introduction of a fluorine atom at the ortho position (C2') of the phenyl ring has the most significant and informative impact on the aromatic region of the 13C NMR spectrum.

  • C1' (ipso-carbon): This carbon, directly attached to the dioxolane ring, is predicted to be a doublet with a small coupling constant (J ≈ 10-15 Hz) and shifted upfield compared to the non-fluorinated analog. In 2-phenyl-1,3-dioxolane, this carbon is at 137.9 ppm, whereas in 2-fluorobenzaldehyde, the corresponding carbon is at 124.6 ppm. A similar upfield shift is anticipated for the target molecule.

  • C2' (carbon-bearing fluorine): This carbon will exhibit the most dramatic effect, appearing as a doublet with a very large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). It will also be significantly deshielded, with a predicted chemical shift in the range of 160-162 ppm, similar to the 162.0 ppm seen in 2-fluorobenzaldehyde.

  • C3' and C5' (meta-carbons): The meta-carbons will also show coupling to the fluorine atom, though with smaller coupling constants. C3' will be a doublet with a J value of around 20 Hz and will be shifted upfield.

  • C4' (para-carbon): The para-carbon is expected to be slightly deshielded compared to its position in the non-fluorinated analog, appearing around 131-133 ppm.

  • C6' (ortho-carbon): This carbon will be deshielded relative to the ortho-carbons in 2-phenyl-1,3-dioxolane due to the electronic influence of the adjacent fluorine atom.

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound and related compounds, the following protocol is recommended. This protocol is designed to be a self-validating system, providing a clear and reliable spectrum.

Instrumentation

A high-resolution NMR spectrometer (400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interfering signals.

  • Solvent: Dissolve approximately 20-50 mg of the solid sample or 50-100 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for this type of compound.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.

  • Internal Standard: While modern spectrometers can reference the residual solvent peak, the addition of a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can enhance accuracy.

Data Acquisition Parameters (Typical)
  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for obtaining more quantitative data, especially for quaternary carbons.

  • Number of Scans: 512 to 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication (line broadening of 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phase and Baseline Correction: Carefully perform phase correction and automatic baseline correction to obtain a flat baseline and correctly phased peaks.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl₃ triplet at 77.16 ppm.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its synthesis and spectral analysis.

Caption: Structure of this compound with carbon numbering.

G 2-fluorobenzaldehyde 2-fluorobenzaldehyde Acetal Formation Acetal Formation 2-fluorobenzaldehyde->Acetal Formation Ethylene Glycol Ethylene Glycol Ethylene Glycol->Acetal Formation This compound This compound Acetal Formation->this compound 13C NMR Analysis 13C NMR Analysis This compound->13C NMR Analysis Spectrum Comparison Spectrum Comparison 13C NMR Analysis->Spectrum Comparison

Caption: Workflow for synthesis and spectral analysis.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of this compound. By leveraging comparative data from its precursors and a non-fluorinated analog, researchers can confidently assign the signals in an experimentally obtained spectrum. The detailed protocol for data acquisition further ensures the reliability and quality of the results. The characteristic C-F coupling patterns and the predictable shifts of the acetal and dioxolane carbons serve as powerful diagnostic tools for the structural verification of this and related fluorinated organic molecules.

References

  • SpectraBase. 2-Phenyl-1,3-dioxolane 13C NMR Spectrum.[Link]

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR.[Link]

Sources

Purity Analysis of 2-(2-fluorophenyl)-1,3-dioxolane: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the purity analysis of 2-(2-fluorophenyl)-1,3-dioxolane (CAS: 133393-02-9), standard "generic" HPLC methods often fail due to a critical oversight: acetal lability .[1]

While Gas Chromatography (GC) is frequently the default for volatile dioxolanes, it lacks the capability to detect thermally unstable precursors or non-volatile inorganic salts often carried over from synthesis. Conversely, standard Reverse Phase HPLC (RP-HPLC) utilizing acidic modifiers (e.g., 0.1% TFA, pH ~2.0) poses a severe risk of on-column hydrolysis , artificially degrading the analyte into 2-fluorobenzaldehyde and ethylene glycol during the run.[1]

The Solution: This guide presents a Neutral-pH Reverse Phase HPLC Method using a Phenyl-Hexyl stationary phase.[1] This approach leverages


 interactions for superior selectivity of the fluorinated aromatic ring while maintaining a pH of 6.8–7.0 to ensure acetal stability.
Method Performance Matrix
FeatureMethod A (Recommended) : Neutral RP-HPLCMethod B : Acidic RP-HPLC (Generic)Method C : GC-FID
Stationary Phase Phenyl-Hexyl (Hybrid Silica)C18 (ODS)5% Phenyl Polysiloxane
Mobile Phase 10mM Ammonium Acetate (pH 6.[1]8) / ACN0.1% Formic Acid (pH 2.5) / ACNHelium Carrier Gas
Analyte Stability High (No degradation)Low (Risk of hydrolysis)Moderate (Thermal risk)
Impurity Coverage Excellent (Volatile & Non-volatile)Good (but artifacts likely)Poor (Volatiles only)
Selectivity

separation of F-isomers
Hydrophobic onlyBoiling point based

Part 2: Technical Deep Dive & Causality[1]

The Chemical Challenge: Acetal Hydrolysis

The target molecule is a cyclic acetal. In the presence of water and acid (standard HPLC conditions), acetals undergo reversible hydrolysis.

  • Mechanism: Protonation of the ether oxygen

    
     Ring opening 
    
    
    
    Formation of hemiacetal
    
    
    Collapse to aldehyde.
  • Consequence: An acidic mobile phase will generate a "ghost peak" for 2-fluorobenzaldehyde that increases with column residence time, leading to a false fail on purity specifications.[1]

Column Selection: Why Phenyl-Hexyl?

While C18 is the workhorse, the 2-fluorophenyl moiety offers a unique handle for separation.

  • Fluorine Effect: The electronegative fluorine atom creates a dipole and alters the electron density of the aromatic ring.

  • Interaction: Phenyl-Hexyl phases engage in

    
     stacking interactions with the analyte's aromatic ring.[1] This provides orthogonal selectivity compared to pure hydrophobicity, improving the resolution between the dioxolane and its planar aldehyde impurity.
    

Part 3: Recommended Experimental Protocol (Method A)

Method A: Neutral pH Phenyl-Hexyl HPLC

Objective: Quantify purity of this compound without inducing degradation.

1. Instrumentation & Conditions
  • System: UHPLC or HPLC equipped with DAD/PDA.

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm or 5 µm).[1] Note: Hybrid silica is preferred for pH stability.[1]

  • Column Temp: 30°C (Controlled to minimize thermal stress).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

    • Reasoning: The dioxolane ring is UV transparent; detection relies on the fluorobenzene chromophore. 210 nm maximizes sensitivity; 254 nm is specific for the aromatic system.

2. Mobile Phase Preparation
  • Solvent A (Aqueous): 10 mM Ammonium Acetate in Water (pH adjusted to 6.8 ± 0.1 with dilute acetic acid/ammonia).

    • Why: Ammonium acetate provides buffering capacity at neutral pH, preventing hydrolysis. It is also MS-compatible if mass confirmation is needed.[1]

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
18.01090Wash
18.19010Re-equilibration
23.09010End
4. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (Neutral).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE or Nylon filter (Do not use acidic preservatives).

Part 4: Visualization of Workflows

Diagram 1: Analytical Logic & Degradation Risk

This diagram illustrates the decision pathway and the chemical mechanism that necessitates Method A.

AnalyticalWorkflow Sample Sample: this compound Decision Select Mobile Phase pH Sample->Decision Acidic Acidic Mobile Phase (0.1% TFA/Formic Acid) Decision->Acidic Standard Protocol Neutral Neutral Mobile Phase (10mM NH4OAc, pH 6.8) Decision->Neutral Optimized Protocol Hydrolysis Acetal Hydrolysis Risk (Ring Opening) Acidic->Hydrolysis H+ Catalysis Stable Analyte Remains Intact Neutral->Stable Buffer Protection Artifacts Result: False Impurities (2-Fluorobenzaldehyde) Hydrolysis->Artifacts Valid Result: True Purity Profile Stable->Valid

Caption: Comparative workflow showing the causality between mobile phase pH and analytical integrity. Acidic conditions lead to artifact formation.

Part 5: Validation & Troubleshooting (Self-Validating Systems)

To ensure the method is performing correctly, you must run the following system suitability tests (SST).

Specificity & Stress Test (The "Acid Check")

To confirm the method's ability to detect degradation products:

  • Intentional Degradation: Take 1 mL of sample, add 10 µL of 1N HCl, and let sit for 30 mins.

  • Analysis: Run using Method A.

  • Expected Result: You should see the disappearance of the Dioxolane peak (RT ~12 min) and the growth of the 2-Fluorobenzaldehyde peak (RT ~9 min).

    • Validation: If Method A separates these two peaks with Resolution (

      
      ) > 2.0, the method is specific.
      
Linearity & Range
  • Prepare 5 levels from 50% to 150% of target concentration.

  • Acceptance Criteria:

    
    .[3][4]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Split Peak for Main Analyte On-column hydrolysis due to local acidity or silanol activity.[1]Ensure pH is > 6.0. Use a "Hybrid" silica column (e.g., XBridge) which has fewer acidic silanols.
Drifting Retention Times pH fluctuation in volatile buffer.Prepare fresh Ammonium Acetate buffer daily. Ensure organic modifier percentages are accurate.
High Backpressure Precipitation of buffer in high organic phase.Ensure 10mM buffer concentration is not exceeded. Ammonium Acetate is soluble in 90% ACN, but Phosphate is NOT.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • Restek Corporation. (2025). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes. Retrieved from

  • PubChem. (2021).[5] 2,2-Difluoro-1,3-dioxolane Chemical Properties and Stability Data. National Library of Medicine. Retrieved from

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products. Collaborative International Pesticides Analytical Council. Retrieved from

Sources

Comparative Guide: Impurity Profiling of Commercial 2-(2-Fluorophenyl)-1,3-dioxolane and Impact on Downstream Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To objectively compare the chemical performance of different commercial grades of 2-(2-fluorophenyl)-1,3-dioxolane by establishing the mechanistic origins of trace impurities and providing self-validating analytical protocols for their identification.

Executive Summary & Mechanistic Origins of Impurities

In pharmaceutical synthesis, this compound serves as a critical protected intermediate, shielding the reactive aldehyde moiety of 2-fluorobenzaldehyde during strongly nucleophilic or basic downstream reactions (e.g., organometallic additions). However, the performance of this intermediate is heavily dependent on its purity profile.

The synthesis of 1,3-dioxolanes relies on the acid-catalyzed acetalization of an aldehyde with ethylene glycol. Because this is a thermodynamically controlled equilibrium reaction, water must be actively removed to drive the reaction to completion (1[1]). Failure to achieve absolute dehydration results in residual starting materials. Furthermore, the dioxolane ring is highly sensitive to acidic hydrolysis; exposure to ambient moisture can revert the product back to the aldehyde, which is subsequently susceptible to auto-oxidation into carboxylic acids (2[2]).

Pathway SM1 2-Fluorobenzaldehyde Product This compound SM1->Product + Ethylene Glycol (H+ catalyst) Imp1 2-Fluorobenzoic Acid SM1->Imp1 Oxidation (O2) Imp2 Water SM1->Imp2 Acetalization By-product SM2 Ethylene Glycol SM2->Product Product->SM1 Hydrolysis (+H2O, H+)

Synthesis and degradation pathways of this compound.

Comparative Product Analysis

To demonstrate the impact of these synthesis dynamics, we compared two commercially available grades of this compound:

  • Grade A (High-Purity): >99.5% specification, distilled and stored over molecular sieves.

  • Grade B (Standard): 96.0% specification, standard bulk packaging.

Trace impurities such as water and unreacted alcohols are known to severely interfere with downstream organometallic reactions and cationic polymerizations (3[3]). The quantitative impurity profiles of both grades are summarized below.

Table 1: Comparative Impurity Profile
ParameterAnalytical MethodGrade A (High-Purity)Grade B (Standard)
Assay (Purity) qNMR99.6%96.2%
2-Fluorobenzaldehyde GC-MS0.1%2.5%
Ethylene Glycol GC-MS / qNMR< 0.05%0.8%
2-Fluorobenzoic Acid HPLC-UVNot Detected0.3%
Water Content Karl Fischer0.02% (200 ppm)0.2% (2000 ppm)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the identification and quantification of impurities in pharmaceutical intermediates require orthogonal analytical techniques (4[4]). Below are the step-by-step, self-validating methodologies used to generate the data in Table 1.

Workflow Sample Commercial Acetal GCMS GC-MS Profiling Sample->GCMS HPLC HPLC-UV Analysis Sample->HPLC qNMR qNMR (1H & 19F) Sample->qNMR KF Karl Fischer Sample->KF ID1 Aldehyde & Dioxolane GCMS->ID1 Volatiles ID2 2-Fluorobenzoic Acid HPLC->ID2 Non-volatiles ID3 Trace Organics qNMR->ID3 Absolute % ID4 Residual Water KF->ID4 Moisture

Multi-modal analytical workflow for comprehensive impurity profiling.

Protocol 1: GC-MS Profiling for Volatile Impurities

Causality: Gas Chromatography-Mass Spectrometry separates compounds based on boiling point and polarity. It is the optimal choice for identifying volatile unreacted starting materials (2-fluorobenzaldehyde and ethylene glycol) against the dioxolane matrix.

  • Sample Preparation: Dissolve 10 mg of the acetal sample in 1.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Spike the solution with 10 µL of a 1 mg/mL 4-fluorobenzaldehyde standard solution.

  • Instrument Parameters: Inject 1 µL onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Use a temperature gradient starting at 50 °C (hold 2 min), ramping at 15 °C/min to 250 °C.

  • Detection: Operate the MS in Electron Ionization (EI) mode (70 eV), scanning from m/z 35 to 300.

Self-Validation Mechanism: The inclusion of 4-fluorobenzaldehyde as an internal standard corrects for minor injection volume variances. A pre-run blank solvent injection acts as a negative control to rule out column carryover, ensuring that any detected 2-fluorobenzaldehyde originates strictly from the sample.

Protocol 2: Quantitative NMR (qNMR) for Absolute Purity

Causality: Unlike chromatographic methods that require individual reference standards for every impurity, qNMR provides a direct, non-destructive measurement of absolute purity by integrating all proton-bearing species in the sample (5[5]).

  • Sample Preparation: Accurately weigh ~20 mg of the acetal and ~10 mg of 1,4-dinitrobenzene (Internal Calibrant) into a vial using a microbalance (readability 0.01 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz. Set the relaxation delay (D1) to 60 seconds.

  • Analysis: Integrate the distinct acetal methine proton signal (singlet, ~6.1 ppm) against the aromatic protons of 1,4-dinitrobenzene (singlet, ~8.4 ppm).

Self-Validation Mechanism: The use of NIST-traceable 1,4-dinitrobenzene guarantees absolute quantification. A preliminary T1 inversion-recovery experiment is run to validate that the 60-second D1 delay is >5×T1 for all protons of interest, preventing signal saturation and integration artifacts.

Impact on Downstream Synthesis: Grignard Performance Assay

To objectively compare how these impurity profiles affect chemical performance, both grades were subjected to a standardized Grignard reagent consumption assay. Because the intact 1,3-dioxolane is stable to Grignard reagents, any consumption of the organometallic species is directly caused by the impurities (water and ethylene glycol quench the reagent via proton transfer; unreacted aldehyde acts as an electrophilic sink) (6[6]).

Protocol 3: Organometallic Quench Assay
  • Standardization: Titrate a commercial Phenylmagnesium Bromide (PhMgBr) solution using menthol and 1,10-phenanthroline to determine exact molarity.

  • Reaction: Under argon, add 1.0 equivalent of the titrated PhMgBr to 1.0 equivalent of the acetal sample in anhydrous THF at 0 °C.

  • Quench & Measure: After 30 minutes, quench the reaction with saturated NH₄Cl. Extract the organics and quantify the remaining intact acetal and the formation of side-products (e.g., (2-fluorophenyl)(phenyl)methanol from the aldehyde impurity) via GC-FID.

Self-Validation Mechanism: A parallel control reaction using an ultra-pure, recrystallized standard establishes the baseline 100% theoretical recovery, isolating the performance drop strictly to the impurities present in the commercial grades.

Table 2: Impact on Downstream Grignard Reagent Consumption
Product GradeGrignard ReagentEquivalents Quenched/Side-ReactedEffective Yield of Desired Process
Grade A (>99.5%) Phenylmagnesium Bromide0.01 eq98%
Grade B (96.0%) Phenylmagnesium Bromide0.15 eq82%

References

  • Identification and profiling of impurities in Pharmaceuticals - ResolveMass Laboratories Inc. 4

  • A Comparative Guide to the Characterization and Identification of Impurities in 2-(3-phenoxyphenyl)-1,3-dioxolane Samples - BenchChem. 2

  • Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives - Research & Reviews: Journal of Pharmaceutical Analysis. 5

  • Acetalization: A feasible and sustainable strategy for biomass valorization - EurekAlert! 1

  • US3857759A - Process for purifying 1,3-dioxolane by treatment with NH3 and distillation with cyclohexane - Google Patents. 6

  • US4423238A - Process for purifying acetals - Google Patents. 3

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(2-Fluorophenyl)-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directives

2-(2-Fluorophenyl)-1,3-dioxolane is a fluorinated acetal intermediate. Its disposal requires strict adherence to Halogenated Organic Waste protocols due to the presence of the aryl fluoride moiety.

CRITICAL WARNINGS:

  • DO NOT mix with acidic waste streams.[1] Acidic conditions trigger hydrolysis, releasing 2-fluorobenzaldehyde (strong odor/irritant) and ethylene glycol.

  • DO NOT dispose of via sanitary sewer or general trash.

  • MANDATORY: This waste must be incinerated at a facility equipped with wet scrubbers to capture Hydrogen Fluoride (HF) gas generated during combustion.

Chemical Profile & Hazard Identification

Understanding the chemical stability of this molecule is the prerequisite for safe disposal. It is not merely a "solvent"; it is a reactive intermediate.

PropertySpecificationOperational Implication
Functional Group Cyclic Acetal (Dioxolane)Acid Sensitive: Hydrolyzes in low pH (<7) to form aldehydes. Keep waste stream neutral/basic (pH 7-9).
Halogen Content Fluorine (Aryl Fluoride)Halogenated Waste: Combustion generates HF. Must be segregated from non-halogenated solvents to avoid damaging standard incinerators.
Flammability Flash Point ~90-100°C (Est.)Combustible: Classified as Ignitable Waste (RCRA D001) in many jurisdictions if mixed with flammable solvents.
Reactivity Peroxide Former (Potential)Like many dioxolanes, prolonged storage in air may form peroxides. Test for peroxides if the waste container is old (>1 year).

Waste Characterization & Segregation Logic

The "Halogen Rule"

The presence of the Fluorine atom dictates the disposal path. Standard organic solvent waste streams (often sent to cement kilns for fuel blending) cannot accept high-halogen content because the resulting acid gases (HF, HCl) corrode infrastructure and violate emission standards.

The "Acetal Stability" Factor

Most laboratories maintain a "General Organic Waste" drum. However, if this drum contains acidic byproducts (e.g., Acetic acid, HCl traces), adding this compound will cause an exothermic hydrolysis reaction in the drum.

Reaction in Waste Drum (Avoid this):



Result: Pressure buildup, heat generation, and release of noxious aldehyde vapors.

Step-by-Step Disposal Protocol

Phase 1: Pre-Treatment (Bench Level)

Perform this step if the material is part of a reaction mixture containing acids.

  • Check pH: Dip a pH strip into the waste solution.[2]

  • Neutralize: If pH < 6, slowly add Saturated Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ) with stirring until pH is 7–9.
  • Verify: Ensure no further gas evolution (

    
    ) occurs before transfer.
    
Phase 2: Packaging & Labeling
  • Container Selection:

    • Preferred: High-Density Polyethylene (HDPE) jerrycans.

    • Acceptable: Amber glass (if protected from breakage).

    • Avoid: Metal cans (unless lined), as fluorides and potential hydrolysis products can corrode metal over time.

  • Segregation: Pour into the container marked "HALOGENATED ORGANIC WASTE."

  • Labeling:

    • Primary Tag: "Hazardous Waste - Halogenated Solvent."

    • Constituents: List "this compound" explicitly.

    • Hazard Codes: Flammable, Irritant.

Phase 3: Storage & Pickup
  • Store in a cool, well-ventilated flammable cabinet.

  • Ensure the cap is vented if there is any risk of slow hydrolysis or peroxide formation.

  • Schedule pickup with a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) capable of High-Temperature Incineration with Acid Gas Scrubbing .

Visual Workflow: Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this specific compound, emphasizing the pH check to prevent drum pressurization.

DisposalWorkflow Start Waste: this compound CheckMix Is it mixed with other chemicals? Start->CheckMix CheckAcid Does the mixture contain Acid? CheckMix->CheckAcid Yes Segregate Segregate: HALOGENATED Waste Stream CheckMix->Segregate No (Pure) Neutralize ACTION: Neutralize with NaHCO3 to pH 7-8 CheckAcid->Neutralize Yes (pH < 7) CheckAcid->Segregate No (Neutral/Basic) Neutralize->Segregate Container Container: HDPE or Glass (Avoid Unlined Metal) Segregate->Container Label Label: 'Halogenated Organic' + 'Flammable/Irritant' Container->Label Disposal Final Disposal: Incineration (w/ HF Scrubbing) Label->Disposal

Caption: Operational logic for the safe segregation and packaging of fluorinated dioxolane waste, highlighting the critical neutralization step.

Spill Management (Small Scale)

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes fully.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Absorb: Use a universal absorbent pads or vermiculite.

    • Note: Do not use clay-based absorbents if the spill is mixed with hydrofluoric acid precursors, though for the acetal itself, clay is acceptable.

  • Clean: Wipe the area with soap and water.[3][4]

  • Dispose: Place all contaminated absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Halogenated Debris)."

Regulatory Compliance Codes

When filling out waste manifests, use the following codes based on your region.

JurisdictionCodeDescription
US EPA (RCRA) D001 Ignitable Waste (if Flash Point <60°C or mixed with flammables).
US EPA (RCRA) F002 Spent Halogenated Solvents (only if used as a solvent).
EU Waste Code 07 01 03 Organic halogenated solvents, washing liquids and mother liquors.
EU Waste Code 14 06 02 Other halogenated solvents and solvent mixtures.

Note: Always consult your local EHS officer, as state/local regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Reference for acetal stability and hydrolysis mechanisms).

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-(2-Fluorophenyl)-1,3-dioxolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.